C.I. Acid Black 132
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12219-02-2 |
|---|---|
Molecular Formula |
C43H27CrN6O8S.2Na C43H27CrN6Na2O8S |
Molecular Weight |
885.8 g/mol |
IUPAC Name |
disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C23H18N4O3.C20H14N2O5S.Cr.2Na/c1-30-22-9-5-4-8-18(22)25-24-16-11-13-20(28)19(14-16)26-27-23-17-7-3-2-6-15(17)10-12-21(23)29;23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2-14,28-29H,1H3;1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-5 |
InChI Key |
LVSSSXCCKHGHGL-UHFFFAOYSA-I |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |
Synonyms |
C.I. Acid black 132 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of C.I. Acid Black 132
An In-depth Technical Guide on the Physicochemical Properties of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core , a premetallized 1:2 chromium(III)-azo complex dye. The information is intended for use in research, scientific analysis, and relevant aspects of drug development where such dyes may be utilized as staining agents or analytical standards.
Physicochemical Data Summary
The fundamental are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | [1] |
| Synonyms | This compound | [1][2][3] |
| CAS Number | 12219-02-2, 27425-58-7 | [1][4] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][5][6] |
| Molecular Weight | 885.8 g/mol | [1] |
| Classification | Metal-Complex Azo Dye (1:2 Chromium(III) Complex) | [1] |
| Maximum Absorption (λmax) | 580 nm | [1] |
| Physical State | Solid Powder | N/A |
| Solubility | Water Soluble | [1] |
| Stability | Stable under normal storage conditions. | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis. | [7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are synthesized from established analytical chemistry practices for dye analysis.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol determines the solubility of this compound in water at a specified temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water (e.g., 100 mL) in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed for at least 2 hours within the temperature-controlled environment for undissolved particles to settle.
-
Carefully filter the supernatant through a pre-weighed, fine-pore (e.g., 0.45 µm) membrane filter to remove all undissolved solids.[8]
-
-
Quantification of Dissolved Solid:
-
Accurately transfer a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed beaker.
-
Evaporate the solvent completely in a drying oven set to a temperature that will not cause decomposition of the dye (e.g., 105 °C).
-
Once the solvent is evaporated, cool the beaker in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[8]
-
-
Calculation:
-
Calculate the mass of the dissolved dye by subtracting the initial weight of the beaker from the final constant weight.
-
Determine the solubility in g/L (or other appropriate units) by scaling the mass of the dissolved dye to the volume of the aliquot taken.
-
Determination of Maximum Absorption Wavelength (λmax) via UV-Vis Spectrophotometry
This protocol is used to identify the wavelength at which this compound exhibits maximum absorbance in the visible spectrum.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 100 mL of deionized water) to create a concentrated stock solution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A common concentration for analysis is around 5 x 10⁻⁵ M.[9]
-
-
Instrument Setup and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the scanning range to cover the visible spectrum and part of the UV spectrum (e.g., 250-700 nm).[9]
-
Use the same solvent as used for the working solution as a blank to zero the instrument's absorbance.
-
-
Spectral Acquisition:
-
Rinse a quartz cuvette with the working solution, then fill it and place it in the spectrophotometer.
-
Initiate the scan to record the absorbance of the solution across the specified wavelength range.[10]
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the wavelength that corresponds to the highest absorbance peak. This wavelength is the λmax. For this compound, this is expected to be approximately 580 nm.[1]
-
Visualized Experimental Workflow
The logical flow for the physicochemical characterization of this compound is depicted in the following diagram.
Caption: Workflow for Physicochemical Analysis.
References
- 1. ACID BLACK 132 | 12219-02-2 | Benchchem [benchchem.com]
- 2. 12219-02-2 CAS MSDS (ACID BLACK 132) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ACID BLACK 132 | 12219-02-2 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C43H27CrN6Na2O8S | CID 160148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 10. asteetrace.org [asteetrace.org]
In-Depth Technical Guide to the Characterization of C.I. Acid Black 132 Chromium Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of C.I. Acid Black 132, a premetallized 1:2 chromium(III)-azo complex. The information compiled herein is intended to support research, development, and quality control activities involving this dye.
Chemical and Physical Properties
This compound is a complex organometallic compound valued for its deep black shade and high fastness properties in various industrial applications. A summary of its key identifiers and properties is presented in Table 1.
| Property | Value |
| Chemical Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2 |
| Molecular Formula | C43H27CrN6Na2O8S |
| Molecular Weight | 885.8 g/mol [1] |
| Structure | 1:2 Chromium(III) complex with azo ligands[1] |
| Maximum Absorption (λmax) | 580 ± 2 nm[1] |
Synthesis Overview
The synthesis of this compound is a multi-step process rooted in classical azo dye chemistry. The general synthetic pathway involves:
-
Diazotization: The process typically begins with the diazotization of an aromatic amine, such as 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid. This reaction, carried out in an acidic medium with sodium nitrite, converts the primary amine group into a reactive diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, for example, 2-naphthol, under controlled pH conditions. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the organic ligand of the dye complex.[1]
-
Metallization: The final step is the complexation of the azo ligand with a chromium(III) salt. In this "premetallized" approach, two molecules of the azo ligand coordinate with a central chromium(III) ion to form a stable 1:2 metal complex. This complexation significantly enhances the dye's stability and fastness properties.[1]
A logical workflow for the synthesis and characterization process is depicted in the following diagram:
Experimental Protocols for Characterization
The following sections detail the standard experimental methodologies for the characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the absorption characteristics of the dye in the ultraviolet and visible regions of the electromagnetic spectrum, which is fundamental to understanding its color properties.
Objective: To determine the maximum absorption wavelength (λmax) and the molar absorptivity of the this compound chromium complex.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the dye is readily soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Common solvents for azo dyes include water, ethanol, methanol, and dimethylformamide (DMF).
-
Preparation of Stock Solution: Accurately weigh a small amount of the purified this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Spectral Measurement:
-
Fill a cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with one of the diluted dye solutions and then fill it with the same solution.
-
Scan the absorbance of the solution over the desired wavelength range (e.g., 250-700 nm).[2]
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Quantitative Analysis (Optional): Using the absorbance value at λmax for a solution of known concentration, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.
Objective: To identify the characteristic vibrational frequencies of the functional groups in the this compound chromium complex.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dry, finely ground this compound sample with spectroscopic grade potassium bromide (KBr). Press the mixture under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Spectral Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands to the corresponding functional groups. Expected characteristic peaks for a chromium-azo complex like this compound would include:
-
-OH and -NH stretching: Broad bands in the region of 3400-3300 cm⁻¹.
-
Aromatic C-H stretching: Bands around 3100-3000 cm⁻¹.
-
-N=N- (azo) stretching: Characteristic absorption in the region of 1450-1400 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
S=O stretching (from sulfonate group): Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹.
-
C-N stretching: Bands in the 1350-1250 cm⁻¹ region.
-
Cr-O and Cr-N stretching: Lower frequency bands, typically below 600 cm⁻¹.
-
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural components of this compound and its observed properties.
This guide provides a foundational understanding of the characterization of the this compound chromium complex. For more in-depth analysis, researchers are encouraged to consult specialized literature and employ a combination of analytical techniques.
References
An In-depth Technical Guide on the Water Solubility and Aggregation Behavior of Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and aggregation behavior of the metallized acid dye, Acid Black 132. Due to the limited availability of specific experimental data for Acid Black 132 in publicly accessible literature, this guide leverages data from analogous 1:2 chromium complex azo dyes and details the established experimental methodologies for characterizing these properties.
Introduction to Acid Black 132
Acid Black 132 is a pre-metallized acid dye, where a chromium ion is complexed with two molecules of an azo dye ligand. This structure imparts high stability and fastness properties. The presence of sulfonic acid groups in its molecular structure renders it water-soluble, a crucial characteristic for its application in dyeing processes. Understanding its behavior in aqueous solutions, specifically its solubility limits and tendency to aggregate, is critical for optimizing its use and for various industrial and research applications.
Water Solubility of Acid Black 132
Table 1: Estimated Water Solubility of Acid Black 132 based on an Analogous 1:2 Chromium Complex Azo Dye
| Parameter | Value | Reference Compound |
| Water Solubility | 0.002–0.5 mg/L | CAS RN 85029-57-8[1] |
Factors Influencing Solubility:
-
pH: 1:2 chromium complex dyes tend to be less soluble at higher pH values.[1]
-
Temperature: Generally, the solubility of dyes increases with temperature.
-
Presence of Electrolytes: Salts can either increase or decrease the solubility of acid dyes depending on the nature of the salt and the dye.
-
Number of Sulfonic Acid Groups: A higher number of sulfonic acid groups generally leads to increased water solubility.[2]
Aggregation Behavior of Acid Black 132
Dye molecules, particularly in aqueous solutions, have a tendency to self-associate into aggregates. This phenomenon is driven by intermolecular forces such as van der Waals forces, hydrogen bonding, and hydrophobic interactions. The aggregation of dyes can significantly affect their coloristic properties, dyeing performance, and interactions with other molecules. For metallized dyes like Acid Black 132, the large, planar aromatic structures promote such aggregation.
While specific quantitative data on the aggregation of Acid Black 132, such as its critical aggregation concentration (CAC), is not available, the following sections describe the standard experimental protocols used to investigate the aggregation behavior of acid dyes.
Experimental Protocols
Determination of Water Solubility
A common method for determining the solubility of dyes is the shake-flask method .
Protocol:
-
Preparation of Supersaturated Solution: An excess amount of the dye is added to a known volume of deionized water in a sealed container.
-
Equilibration: The container is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved dye is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, typically UV-Vis spectrophotometry. A calibration curve of absorbance versus known concentrations of the dye is used for quantification.
Investigation of Aggregation Behavior
a) UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a powerful technique to study dye aggregation. The formation of aggregates leads to changes in the absorption spectrum of the dye. Typically, the formation of H-aggregates (face-to-face stacking) results in a blue shift (hypsochromic shift) of the absorption maximum, while J-aggregates (end-to-end association) cause a red shift (bathochromic shift).
Protocol:
-
Preparation of Dye Solutions: A series of dye solutions with increasing concentrations are prepared in deionized water.
-
Spectral Measurement: The absorption spectrum of each solution is recorded over the visible wavelength range using a UV-Vis spectrophotometer.
-
Analysis: Deviations from Beer-Lambert's law (non-linear relationship between absorbance and concentration) and changes in the shape and position of the absorption bands are indicative of aggregation. The critical aggregation concentration (CAC) can often be identified as the concentration at which these spectral changes become significant.
b) Conductometry
Conductometry measures the electrical conductivity of a solution and is a sensitive method for detecting the aggregation of ionic dyes. The formation of aggregates leads to a change in the mobility of the charge-carrying species, which is reflected in the conductivity of the solution.
Protocol:
-
Preparation of Dye Solutions: A stock solution of the dye is prepared and is incrementally added to a known volume of deionized water in a conductivity cell.
-
Conductivity Measurement: The specific conductance of the solution is measured after each addition of the dye stock solution at a constant temperature.
-
Data Analysis: The specific conductance is plotted against the dye concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical aggregation concentration (CAC).[3][4][5]
Visualizations
Experimental Workflow for Characterizing Acid Black 132
Caption: Experimental workflow for determining the water solubility and aggregation behavior of Acid Black 132.
Logical Relationship of Factors Affecting Dye Behavior in Solution
Caption: Interplay of factors influencing the solubility and aggregation of acid dyes in aqueous solutions.
Conclusion
This technical guide has summarized the key aspects of the water solubility and aggregation behavior of Acid Black 132. While specific quantitative data for this dye remains scarce, by examining analogous compounds and established experimental methodologies, a clear framework for understanding and investigating these properties has been provided. The presented experimental protocols for solubility determination and aggregation analysis using UV-Vis spectrophotometry and conductometry offer robust approaches for researchers. The visualized workflows and logical relationships further clarify the complex interplay of factors governing the behavior of acid dyes in aqueous media. Further experimental investigation is warranted to establish precise quantitative values for Acid Black 132.
References
- 1. Screening Assessment - Canada.ca [canada.ca]
- 2. nailocolor.com [nailocolor.com]
- 3. Aggregation of an anionic azo dye with conventional cationic surfactants in premicellar region: A conductometric study [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Conductometry - Wikipedia [en.wikipedia.org]
Navigating the Thermal Landscape of Acid Black 132: A Technical Guide to Stability and Degradation
Introduction to the Thermal Stability of Metal-Complex Azo Dyes
Acid Black 132 belongs to the class of metal-complex azo dyes, which are known for their excellent fastness properties, including light and wash fastness. The integration of a metal ion, in this case, chromium, into the dye's molecular structure significantly influences its thermal stability. The coordination of the chromium ion with the azo ligand can enhance the molecule's resistance to thermal degradation compared to their metal-free counterparts. The thermal behavior of these dyes is a critical parameter for their use in applications such as textile dyeing, leather coloring, and ink production, where they may be subjected to elevated temperatures during processing and end-use.
Factors Influencing the Thermal Stability of Acid Black 132
The thermal stability of Acid Black 132 is expected to be influenced by several key factors inherent to its structure as a sulfonated, chromium-complex azo dye:
-
Chromium Complexation: The formation of a stable complex between the chromium ion and the azo dye ligand is the primary contributor to its thermal stability. The coordination bonds within the complex require higher energy to break compared to the covalent bonds in the un-complexed dye.
-
Azo Bonds: The azo group (-N=N-) is often the most thermally labile part of the molecule. Its decomposition is a key step in the overall thermal degradation of the dye.
-
Sulfonate Groups: The presence of sulfonate groups (-SO₃H) enhances the water solubility of the dye but may have a varied impact on its thermal stability. The degradation of these groups can be a distinct step in the thermogravimetric analysis.
-
Aromatic Structure: The dye's backbone consists of aromatic rings, which are generally thermally stable. The degradation of these structures typically occurs at higher temperatures.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of Acid Black 132, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the standard approach.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides quantitative information about the thermal stability and composition of the material.
Experimental Protocol:
-
Sample Preparation: A small amount of the Acid Black 132 dye powder (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.[1]
-
Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[1]
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature), which helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of Acid Black 132 (typically 2-5 mg) is encapsulated in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Instrument: A calibrated differential scanning calorimeter.
-
Temperature Program: The sample and reference are heated from a low temperature (e.g., 30 °C) to a temperature above the expected decomposition point at a controlled heating rate, often 10 °C/min.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The resulting DSC thermogram plots heat flow against temperature, with peaks indicating endothermic or exothermic events.
Anticipated Thermal Degradation Profile of Acid Black 132
Based on studies of similar chromium-complex azo dyes, the thermal degradation of Acid Black 132 is expected to occur in multiple stages. While specific temperature ranges and mass loss percentages are not available, a general degradation pathway can be postulated:
| Temperature Range (Conceptual) | Weight Loss (%) (Conceptual) | Description of Degradation Event |
| 100 - 200 °C | Low | Initial weight loss corresponding to the removal of adsorbed water and volatile impurities. |
| 250 - 400 °C | Significant | Onset of major decomposition. This stage likely involves the cleavage of the azo bonds and the decomposition of the sulfonate groups. Studies on similar acid dyes show stability up to 250 °C.[2][3] |
| 400 - 600 °C | Major | Continued and more extensive degradation of the aromatic backbone of the dye molecule. |
| > 600 °C | - | Formation of a stable char residue, which may contain the chromium oxide and other inorganic components. |
Note: The above table is a conceptual representation and is not based on experimental data for Acid Black 132. The actual degradation profile would need to be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for the thermal analysis of a dye like Acid Black 132.
Conclusion
While specific quantitative data on the thermal stability and degradation profile of Acid Black 132 is not currently available in the public domain, this technical guide provides a robust framework for its evaluation. Based on the chemical nature of Acid Black 132 as a chromium-complex azo dye, it is anticipated to exhibit good thermal stability, likely being stable up to temperatures around 250 °C. The degradation process is expected to be multi-staged, involving the decomposition of azo linkages, sulfonate groups, and the aromatic structure at progressively higher temperatures. The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear path for researchers and drug development professionals to precisely characterize the thermal properties of this and similar dyes, ensuring their appropriate and safe use in various applications.
References
In-Depth Technical Guide to C.I. Acid Black 132: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye valued for its deep black shade and high fastness properties. This technical guide provides a comprehensive overview of its chemical identity, synonyms, and key applications in research, with a focus on textile science and forensic analysis. Detailed experimental protocols for its synthesis and analysis are presented, alongside structured quantitative data. This document aims to serve as a critical resource for professionals utilizing or investigating this compound.
Chemical Identity and Synonyms
This compound is the most commonly used designation for this dye in both industrial and academic settings. While it does not have a wide array of trivial or trade names, it is identifiable by several systematic chemical names and unique identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 12219-02-2[1][2] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S[1] |
| Molecular Weight | 885.8 g/mol [1] |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalene-1-yl)diazenyl]naphthalene-1-sulfonate[1] |
Synonyms and Alternative Names:
While "this compound" is the standard, the following chemical descriptors are also used in technical literature:
-
Chromate(2-), (3-(hydroxy-kappaO)-4-(2-(2-(hydroxy-kappaO)-1-naphthalenyl)diazenyl-kappaN1)-1-naphthalenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(2-(2-methoxyphenyl)diazenyl)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, sodium (1:2)[3]
-
Disodium (3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))(1-((2-hydroxy-5-((2-methoxyphenyl)azo)phenyl)azo)-2-naphtholato(2-))chromate(2-)[3]
Physicochemical Properties
As a metal-complex dye, this compound exhibits properties that are significantly enhanced compared to non-metallized azo dyes. The central chromium(III) ion forms a stable and rigid structure with the azo ligands, which contributes to its high fastness to light and washing.[1] The presence of sulfonic acid groups ensures its solubility in water, a key characteristic of acid dyes.[1]
Table 2: Key Properties of this compound
| Property | Value/Description |
| Appearance | Dark powder |
| Solubility | Soluble in water[1] |
| Chemical Class | Azo dye, 1:2 Metal Complex Dye[1] |
| Lightfastness | Rated 6-7 (on a scale of 1-8)[1] |
| Washfastness | Rated 4-5 (on a scale of 1-5)[1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process characteristic of premetallized azo dyes. The key stages involve diazotization, azo coupling, and metal complexation.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis (Lab Scale)
This protocol is a generalized representation based on the known chemistry of similar azo dyes.
Materials:
-
Primary aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Chromium(III) salt (e.g., chromium acetate)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C.
-
Slowly add the diazonium salt solution to the coupling component solution, maintaining the temperature and a slightly alkaline pH.
-
Stir the reaction mixture for 1-2 hours until the coupling reaction is complete, indicated by the formation of a colored precipitate (the azo dye ligand).
-
-
Metal Complexation:
-
Filter and wash the azo dye ligand.
-
Resuspend the ligand in water and heat the mixture.
-
Add an aqueous solution of a chromium(III) salt.
-
Reflux the mixture for several hours to facilitate the formation of the 1:2 chromium complex.
-
Monitor the reaction for completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture and precipitate the dye by adding sodium chloride ("salting out").
-
Filter the solid this compound.
-
Wash the product with a brine solution to remove impurities.
-
Dry the final product in an oven at a controlled temperature.
-
Research Applications and Experimental Methodologies
Textile Dyeing
This compound is primarily used for dyeing protein and polyamide fibers such as wool, silk, and nylon. Its application as an acid dye relies on the electrostatic interaction between the anionic sulfonate groups of the dye and the protonated amino groups of the fiber in an acidic dyebath.
Experimental Protocol for Dyeing Nylon Fabric:
Materials:
-
Nylon fabric swatch
-
This compound
-
Acetic acid or formic acid (for pH adjustment)
-
Sodium sulfate (leveling agent)
-
Laboratory dyeing machine (e.g., beaker dyer)
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye stock solution by dissolving a known weight of this compound in distilled water.
-
Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 40:1).
-
Add the required amount of dye stock solution to the dye bath.
-
Add a leveling agent, such as sodium sulfate (e.g., 10% on weight of fiber), to promote even dye uptake.
-
Adjust the pH of the dye bath to the desired acidic range (e.g., pH 4.5-5.5) using acetic acid or formic acid.
-
-
Dyeing Process:
-
Introduce the nylon fabric into the dye bath at room temperature.
-
Gradually raise the temperature of the dye bath to the boil (100°C) at a controlled rate (e.g., 2°C/minute).
-
Maintain the dyeing at the boil for a specified duration (e.g., 60 minutes) to allow for dye penetration and fixation.
-
After dyeing, cool the dye bath slowly to about 70°C.
-
-
Rinsing and Washing:
-
Remove the dyed fabric from the bath and rinse it thoroughly with cold water to remove unfixed dye.
-
Perform a soaping wash with a non-ionic detergent at a moderate temperature (e.g., 60°C) for 15-20 minutes to improve washfastness.
-
Rinse the fabric again with cold water.
-
Dry the dyed fabric.
-
Forensic Fiber Analysis
In forensic science, the analysis of dyes on textile fibers can provide crucial evidence in criminal investigations. This compound, being a common textile dye, may be encountered on fibers collected from a crime scene.
Workflow for Forensic Dye Analysis:
Caption: A typical workflow for the forensic analysis of dyes from textile fibers.
Experimental Protocol for Dye Extraction and TLC Analysis:
Materials:
-
Dyed fiber sample
-
Extraction solvent (e.g., a mixture of pyridine and water, or dimethylformamide)
-
TLC plate (e.g., silica gel)
-
Developing solvent system (eluent)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Dye Extraction:
-
Place a small segment of the dyed fiber in a micro-reaction vial.
-
Add a minimal amount of the extraction solvent.
-
Heat the vial in a controlled manner (e.g., in a heating block at 100°C for 20 minutes) to extract the dye.
-
Centrifuge the vial to separate the fiber from the extract.
-
-
Thin Layer Chromatography (TLC):
-
Using a capillary tube, spot a small amount of the dye extract onto the baseline of a TLC plate.
-
Also, spot a reference sample of this compound on the same plate.
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the solvent front to move up the plate.
-
Remove the plate when the solvent front is near the top and mark its position.
-
Dry the plate and visualize the separated dye components under visible and UV light.
-
Calculate the retardation factor (Rf) values for the sample and the reference to compare their chromatographic behavior.
-
Environmental and Toxicological Considerations
As an azo dye containing chromium, this compound is subject to environmental scrutiny. The discharge of effluents containing this dye can contribute to water pollution. Research is ongoing into methods for its removal from wastewater, including adsorption and photocatalytic degradation. While the dye itself uses the more stable Cr(III), the potential for transformation into the more toxic Cr(VI) under certain environmental conditions is a concern.[1] Some azo dyes have the potential to break down into aromatic amines, some of which are considered carcinogenic.[1]
Conclusion
This compound remains a significant colorant in the textile industry due to its excellent performance characteristics. For researchers, a thorough understanding of its chemical identity, properties, and established experimental protocols is essential for its effective and safe use. The methodologies outlined in this guide provide a foundation for further investigation and application of this complex and versatile dye. Further research into its environmental fate and the development of more sustainable alternatives will continue to be important areas of study.
References
C.I. Acid Black 132: A Review of its Toxicological and Safety Profile
A notable scarcity of publicly available toxicological data for C.I. Acid Black 132 presents a significant challenge in providing a comprehensive safety assessment. While categorized as a substance of concern in several regulatory and advisory lists, detailed experimental studies outlining its specific toxicological endpoints are largely absent from the public domain.
This compound, a chromium complex azo dye, is identified by the CAS number 12219-02-2. Its inclusion in various Restricted Substance Lists (RSLs) suggests a precautionary approach to its use, primarily due to the general hazards associated with azo dyes and the presence of chromium. However, a thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values.
Summary of Toxicological Concerns
The primary toxicological concerns for this compound stem from its classification as an azo dye and its chromium content. Azo dyes, as a class of compounds, are known for the potential to undergo reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Some of these aromatic amines are known or suspected carcinogens.
While no specific studies on the metabolism of this compound were found, the potential for the release of toxic or carcinogenic aromatic amines is a significant consideration in its safety profile.[1] Furthermore, as a chromium-containing dye, the potential for chromium to be released into the environment is another area of concern, although premetallized dyes are generally considered to have reduced chromium discharge compared to older dyeing methods.[1]
Data Presentation
Due to the absence of specific quantitative toxicological data for this compound in the public domain, a detailed data table as requested cannot be constructed. The following table summarizes the available qualitative information.
| Toxicological Endpoint | Finding for this compound | General Information for Azo Dyes |
| Acute Toxicity | No data available. | Varies widely depending on the specific dye. |
| Skin Corrosion/Irritation | No data available. | Some azo dyes can be skin irritants. |
| Eye Irritation | No data available. | Some azo dyes can cause eye irritation. |
| Skin Sensitization | No data available. | Some azo dyes are known skin sensitizers. |
| Genotoxicity/Mutagenicity | No data available. | Some azo dyes and their breakdown products (aromatic amines) are genotoxic. |
| Carcinogenicity | Listed as a potential carcinogen (e.g., Carcinogenicity 2 H351) in some restricted substance lists, but without publicly available supporting studies. | Some azo dyes can be metabolized to carcinogenic aromatic amines. |
| Reproductive Toxicity | No data available. | Data is specific to individual dyes. |
| Repeated Dose Toxicity | No data available. | Data is specific to individual dyes. |
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such studies. For reference, some of the relevant OECD test guidelines would include:
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)
-
Skin Sensitization: OECD Test Guideline 442C, 442D, or 442E (In Vitro) or 429 (In Vivo)
-
Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test)
-
Carcinogenicity: OECD Test Guideline 451
Visualizations
Given the lack of specific mechanistic data for this compound, a generalized logical relationship diagram illustrating the primary toxicological concern for azo dyes is provided below.
Conclusion
The safety profile of this compound is largely inferred from its chemical class (azo dye) and composition (chromium complex) rather than from direct, substance-specific toxicological data. The consistent inclusion of this dye in restricted substance lists highlights a precautionary approach within the industry. For a comprehensive risk assessment, detailed toxicological studies conducted according to internationally recognized guidelines would be necessary. Professionals in drug development and research should exercise caution and consider the potential hazards associated with azo dyes and chromium when handling or considering the use of this compound. The significant data gap for this substance underscores the need for further research to adequately characterize its safety profile.
References
Environmental Fate of C.I. Acid Black 132 in Aqueous Solutions: A Technical Overview
Disclaimer: Scientific literature with specific quantitative data and established degradation pathways for C.I. Acid Black 132 is limited. This guide synthesizes available information on closely related acid black azo dyes to provide a comprehensive overview of the expected environmental fate and behavior of this compound in aqueous environments. The experimental protocols and degradation data presented are based on studies of analogous dyes and should be considered representative examples.
This technical guide is intended for researchers, scientists, and environmental professionals. It details the primary degradation pathways, summarizes key quantitative data from analogous compounds, and provides standardized experimental protocols for investigating the environmental fate of this compound.
Photodegradation
Photodegradation is a key abiotic process influencing the fate of azo dyes in sunlit surface waters. The process typically involves the excitation of the dye molecule by ultraviolet (UV) or visible light, leading to its decomposition, often facilitated by a photocatalyst.
The following table summarizes photodegradation data from studies on other acid black dyes, which can be considered indicative for this compound.
| Dye Studied | Catalyst | Light Source | Initial Dye Conc. | Degradation Efficiency | Kinetic Model | Reference |
| C.I. Acid Black 1 | PbS/ZnS/ZnO | Not Specified | Not Specified | Not specified, but effective | Not Specified | [1] |
| C.I. Acid Black 194 | CeFeO3 | Not Specified | 3x10⁻⁵ M | Optimum at pH 8.0 | Pseudo-first-order | [2] |
| C.I. Reactive Black 5 | TiO₂ nanopowder | UV (125 W) | 10 mg/L | Near complete | Langmuir-Hinshelwood | [3] |
This protocol describes a typical experimental setup for assessing the photocatalytic degradation of an azo dye in an aqueous solution.
-
Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 20 mg/L) in deionized water.
-
Catalyst Suspension: Disperse a specific amount of photocatalyst (e.g., 0.5 g/L of TiO₂) into the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension using a light source (e.g., a high-pressure mercury lamp or a solar simulator). Maintain constant stirring and temperature throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength (λmax).
-
Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics, which for many azo dyes follows a pseudo-first-order model.[2][3]
Caption: Workflow for a typical photodegradation experiment.
Chemical Oxidation
Chemical oxidation processes, such as ozonation and Fenton reactions, are effective in degrading recalcitrant azo dyes. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which non-selectively attack the dye molecules.
The table below presents data on the chemical oxidation of related acid and reactive black dyes.
| Dye Studied | Oxidation Method | Key Parameters | Outcome | Reference |
| C.I. Acid Black 1 | Ozonation | Initial Conc: 1.8x10⁻⁵ mol/L | Complete decolorization in < 25 min | [4] |
| C.I. Reactive Black 5 | Ozonation | pH 8.0, Ozone dose: 3.2 g/h | Rapid decolorization, 54% TOC removal in 4h | [5] |
This protocol outlines a general procedure for evaluating the degradation of this compound by ozonation.
-
Reactor Setup: Place a known volume and concentration of the dye solution in a suitable reactor (e.g., a glass column).
-
Ozone Generation: Generate ozone gas from an oxygen feed using an ozone generator.
-
Ozonation Process: Bubble the ozone gas through the dye solution at a constant flow rate.
-
Parameter Control: Maintain constant pH and temperature, as these can significantly influence ozonation efficiency.
-
Sampling: Collect samples from the reactor at specific time intervals.
-
Analysis: Immediately quench any residual ozone in the samples (e.g., with sodium thiosulfate). Analyze the samples for color removal (UV-Vis spectrophotometry) and mineralization (Total Organic Carbon - TOC analysis).
-
Byproduct Identification (Optional): Use advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediate degradation products.[5]
Caption: A generalized degradation pathway for an azo dye via ozonation.
Biodegradation
The biodegradation of azo dyes can occur under both aerobic and anaerobic conditions. However, the azo linkage is generally resistant to aerobic microbial degradation. Anaerobic degradation is more effective at cleaving the azo bond but can lead to the formation of potentially harmful aromatic amines.
-
Aerobic Conditions: Many sulfonated azo dyes, like other acid dyes, are recalcitrant to aerobic biodegradation due to their complex structure and the electron-withdrawing nature of the sulfonate groups.
-
Anaerobic Conditions: Under anaerobic conditions, the azo bond can be reduced and cleaved by microorganisms, leading to decolorization. This process, however, often results in the formation of aromatic amines, which can be more toxic and carcinogenic than the parent dye.
-
Combined Anaerobic-Aerobic Treatment: A sequential anaerobic-aerobic treatment process is often necessary for the complete mineralization of azo dyes. The anaerobic stage achieves decolorization through azo bond cleavage, and the subsequent aerobic stage degrades the resulting aromatic amines.
-
Inoculum Source: Use a mixed microbial culture, such as activated sludge from a wastewater treatment plant, as the inoculum.
-
Medium Preparation: Prepare a mineral salts medium containing the dye as the sole carbon source to assess its direct biodegradation, or with an additional co-substrate to evaluate co-metabolism.
-
Reactor Setup:
-
Anaerobic: Set up a batch reactor, purge with an inert gas (e.g., nitrogen) to remove oxygen, and seal it.
-
Aerobic: Use a flask with continuous shaking or aeration to ensure aerobic conditions.
-
-
Incubation: Incubate the reactors at a controlled temperature (e.g., 30-35°C) for a specified period.
-
Monitoring: Periodically measure decolorization (UV-Vis), dye concentration (HPLC), and potentially the formation of aromatic amines (HPLC or GC-MS).
Caption: Logical flow of azo dye biodegradation under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Decolorization of azo dye C.I. Reactive Black 5 by ozonation in aqueous solution: influencing factors, degradation products, reaction pathway and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Stability and Color: A Technical History of Premetallized Azo Dyes and Acid Black 132
An In-depth Technical Guide for Researchers and Scientists
The development of premetallized azo dyes represents a significant milestone in the history of synthetic colorants, born from the necessity to overcome the performance limitations of early azo dyes. This guide delves into the historical and technical evolution of these complex dyes, with a specific focus on the 1:2 chromium complex dye, C.I. Acid Black 132. It provides a comprehensive overview of their synthesis, underlying chemical principles, and performance characteristics, tailored for an audience of researchers, scientists, and drug development professionals.
From Mordanting to Premetallization: A Historical Perspective
The journey of azo dyes began in the mid-19th century, offering a vibrant and versatile palette to the textile industry. However, the initial mono-azo dyes often exhibited poor fastness to washing and light. The first major advancement to address this was the development of mordant dyes. The first metallisable azo dye, Alizarin Yellow R, was discovered in 1887 and required a two-step process where the dye was first applied to a textile fiber (like wool) and then treated with a metal salt, typically a chromium salt, to form an insoluble metal-dye complex in-situ.[1][2] This process, while improving fastness, was cumbersome and could lead to uneven coloring and fiber damage.
The next logical step was to create these stable metal-dye complexes before the dyeing process, leading to the advent of "premetallized" dyes. These dyes are synthesized by the manufacturer with the metal ion already incorporated into the dye molecule. This innovation offered simpler, single-step dyeing processes with superior reproducibility and fastness properties.[3][4]
The 1950s saw the introduction of the 1:2 metal-complex dyes.[3] These complexes feature two dye molecules coordinated to a single metal ion, typically chromium(III) or cobalt(III). This class of dyes, which includes Acid Black 132, offered excellent lightfastness and wetfastness, making them highly valuable for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[2][4]
The Synthesis of this compound: A Step-by-Step Overview
This compound is a 1:2 chromium complex azo dye. Its synthesis is a multi-step process that involves three primary stages: diazotization, azo coupling, and metallization.
Step 1: Diazotization of the Amine Component
The synthesis begins with the diazotization of an aromatic amine. For Acid Black 132, the starting material is 6-nitro-1-amino-2-naphthol-4-sulfonic acid.[1] This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is performed at low temperatures (below 20°C) and under acidic conditions (pH 3.5-4.0) to ensure the stability of the resulting diazonium salt.[1]
Step 2: Azo Coupling
The highly reactive diazonium salt is then coupled with a suitable coupling component. In the case of Acid Black 132, this is 2-naphthol.[1] This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The coupling is carried out under alkaline conditions (pH 9-10) to activate the 2-naphthol by converting it to the more electron-rich naphtholate anion, which facilitates the attack at the ortho position.[1] To ensure the reaction goes to completion, a slight molar excess of the coupling component is often used.[1]
Step 3: Metallization
The final step is the formation of the 1:2 chromium complex. The monoazo dye formed in the previous step is treated with a chromium(III) salt, such as chromium(III) sulfate.[3] This reaction is typically carried out under pressure at elevated temperatures (e.g., 130-135°C) and acidic pH (e.g., 0.5-2.0), followed by a neutralization step.[3] The chromium ion coordinates with two molecules of the azo dye, forming a stable octahedral complex. The coordination involves the azo group and the hydroxyl groups on the naphthol rings, which act as ligands.[3]
Experimental Protocols and Data
While specific industrial manufacturing protocols for Acid Black 132 are proprietary, the following sections provide a representative experimental procedure based on published patents and research on similar 1:2 chromium complex azo dyes.[3] Additionally, key performance data is summarized in tables.
Representative Laboratory Synthesis Protocol
Materials:
-
6-nitro-1-amino-2-naphthol-4-sulfonic acid
-
2-naphthol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chromium(III) sulfate [Cr(OH)SO₄]
-
Sodium chloride (NaCl)
Procedure:
-
Diazotization: A solution of 6-nitro-1-amino-2-naphthol-4-sulfonic acid in water is cooled to 0-5°C. A solution of sodium nitrite is added dropwise while maintaining the temperature and stirring. The reaction mixture is kept acidic with hydrochloric acid. The completion of diazotization is monitored using starch-iodide paper.
-
Coupling: A separate solution of 2-naphthol is prepared in an aqueous sodium hydroxide solution. This alkaline solution is cooled, and the cold diazonium salt solution from step 1 is added slowly while maintaining a pH of 9-10. The mixture is stirred for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).
-
Metallization: The resulting monoazo dye solution is mixed with a second metallizable azo dye (to create an asymmetrical complex if desired, or with more of the same dye for a symmetrical complex). The pH is adjusted to approximately 1.5 with sulfuric acid. Chromium(III) sulfate is added, and the mixture is heated to around 130°C under pressure for several hours.[3]
-
Work-up and Isolation: The reaction mixture is cooled to below 100°C, and the pH is adjusted to neutral (around 7) with sodium hydroxide.[3] The dye is then precipitated by adding sodium chloride (salting out), filtered, washed, and dried.[3]
Quantitative Data and Performance Characteristics
Premetallized dyes like Acid Black 132 are valued for their high performance. The following tables summarize key quantitative data.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference |
| Maximum Absorption (λmax) | 580 ± 2 nm | [1] |
| Purity (Typical) | >90% | [3] |
| Yield (Typical) | ~90% | [3] |
Table 2: Typical Fastness Properties of 1:2 Chromium Complex Dyes on Wool
| Fastness Test | Rating (ISO Standards) | Description |
| Lightfastness (ISO 105-B02) | 6-7 | Excellent resistance to fading when exposed to light. (Scale: 1-8) |
| Washing (ISO 105-C06) | ||
| - Change in Color | 4-5 | Very good to excellent color retention after washing. (Scale: 1-5) |
| - Staining on Adjacent Fabric | 4-5 | Minimal to no color transfer to other fabrics during washing. (Scale: 1-5) |
| Rubbing/Crocking (ISO 105-X12) | ||
| - Dry | 4-5 | Very good to excellent resistance to color transfer when rubbed dry. (Scale: 1-5) |
| - Wet | 4 | Good resistance to color transfer when rubbed wet. (Scale: 1-5) |
(Note: The fastness ratings are representative of high-quality 1:2 premetallized acid dyes on wool. Actual values can vary based on the specific dye, substrate, and dyeing process.)
Visualizing the Process and Structure
The following diagrams, created using the DOT language for Graphviz, illustrate the key synthesis pathway and the logical relationship in the application of these dyes.
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for Acid Black 132 synthesis.
Caption: Logical evolution of high-fastness azo dyes.
Conclusion
The development of premetallized azo dyes, and specifically 1:2 chromium complexes like this compound, marked a pivotal moment in the coloration of protein and polyamide fibers. By integrating the metal complex directly into the dye molecule, manufacturers were able to provide dyers with a product that offered not only deep, rich shades but also the high levels of light and wet fastness demanded by consumers. The synthesis, while complex, follows a logical progression of diazotization, coupling, and metallization, each step requiring careful control of reaction conditions to ensure high yield and purity. This class of dyes continues to be a cornerstone in the textile industry, a testament to the enduring legacy of early 20th-century dye chemistry innovation.
References
Methodological & Application
Application Notes and Protocols: Optimizing C.I. Acid Black 132 Uptake in Polyamide Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the uptake of C.I. Acid Black 132 on polyamide substrates. The protocols and data presented are intended to serve as a starting point for developing robust and efficient dyeing processes in a laboratory setting.
Introduction
Polyamide fibers, commonly known as nylon, are widely used in various textile applications due to their strength, elasticity, and durability.[1] The dyeing of polyamide is most effectively achieved with acid dyes, which form strong ionic bonds with the amino groups present in the polymer structure, resulting in excellent colorfastness.[1] this compound is a pre-metallized acid dye known for its good lightfastness and wetfastness properties. Optimizing the dyeing process for this specific dye is crucial for achieving deep, level shades and ensuring reproducibility.
The key parameters influencing the uptake of acid dyes on polyamide are pH, temperature, dyeing time, and the use of auxiliary chemicals.[1][2] This document outlines systematic approaches to manipulate these variables to maximize dye exhaustion and achieve high-quality dyeings.
Experimental Data Summary
Table 1: Effect of Dyebath pH on this compound Uptake
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 98 | 60 | 60-70 | Slower dye uptake, good leveling. |
| 6.0 | 98 | 60 | 75-85 | Increased rate of exhaustion. |
| 5.0 | 98 | 60 | 90-95 | High exhaustion, risk of unlevel dyeing. |
| 4.0 | 98 | 60 | >95 | Very rapid exhaustion, high risk of unlevelness.[3] |
Table 2: Effect of Dyeing Temperature on this compound Uptake
| Temperature (°C) | pH | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 60 | 5.0 | 60 | 50-60 | Slow dye uptake, good for initial dye migration.[2] |
| 80 | 5.0 | 60 | 70-80 | Increased dye uptake and diffusion. |
| 98 | 5.0 | 60 | 90-95 | Optimal temperature for high exhaustion. |
| 110 (Pressurized) | 5.0 | 60 | >98 | Maximum exhaustion, may affect fiber properties. |
Table 3: Effect of Dyeing Time on this compound Uptake at 98°C
| Time (min) | pH | Temperature (°C) | Expected Dye Exhaustion (%) | Observations |
| 15 | 5.0 | 98 | 60-70 | Rapid initial uptake. |
| 30 | 5.0 | 98 | 80-85 | Approaching equilibrium. |
| 45 | 5.0 | 98 | 90-93 | Near maximum exhaustion. |
| 60 | 5.0 | 98 | 90-95 | Equilibrium reached.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the laboratory-scale dyeing of polyamide fabric with this compound.
Materials and Reagents
-
Polyamide 6 or 6,6 fabric
-
This compound
-
Acetic Acid (CH₃COOH) or Ammonium Sulfate ((NH₄)₂SO₄) for pH control
-
Sodium Acetate (CH₃COONa) for buffering
-
Leveling agent (e.g., ethoxylated fatty amine)
-
Deionized water
-
Laboratory dyeing machine (e.g., shaking water bath, beaker dyer)
-
Spectrophotometer for color measurement
Stock Solution Preparation
-
Dye Solution (1% w/v): Accurately weigh 1.0 g of this compound and dissolve it in 100 mL of deionized water with gentle heating if necessary.
-
Buffer Solutions: Prepare a series of acetate buffer solutions to maintain the desired pH levels (e.g., pH 4, 5, 6, 7).
-
Auxiliary Solutions (1% w/v): Prepare a 1% stock solution of the leveling agent.
Dyeing Protocol
-
Fabric Preparation: Cut polyamide fabric samples to a specific weight (e.g., 5.0 g).
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric), for example, 40:1. For a 5 g fabric sample, the total volume will be 200 mL.
-
To the dyebath, add the required amount of deionized water.
-
Add the necessary volume of the buffer solution to achieve the target pH.
-
Add the leveling agent (e.g., 1% on weight of fiber, o.w.f.).
-
Add the calculated volume of the this compound stock solution (e.g., for a 1% o.w.f. dyeing, use 5 mL of the 1% dye stock solution for a 5 g fabric sample).
-
-
Dyeing Procedure:
-
Place the polyamide fabric sample into the dyebath at room temperature.
-
Raise the temperature of the dyebath to the target dyeing temperature (e.g., 98°C) at a controlled rate (e.g., 2°C/minute).
-
Hold the temperature at the target for the desired time (e.g., 60 minutes).
-
After dyeing, cool the dyebath to 60°C.
-
Remove the fabric sample and rinse thoroughly with cold water until the rinsing water is clear.
-
Dry the dyed fabric sample in an oven or at room temperature.
-
-
Analysis:
-
Measure the absorbance of the remaining dyebath using a spectrophotometer to calculate the percentage of dye exhaustion.
-
Measure the color strength (K/S value) of the dyed fabric using a reflectance spectrophotometer.
-
Visualizations
Experimental Workflow for Optimizing Polyamide Dyeing
Caption: Workflow for optimizing this compound dyeing on polyamide.
Signaling Pathway of Acid Dye Interaction with Polyamide
Caption: Ionic interaction between an acid dye and a polyamide fiber.
References
C.I. Acid Black 132: Uncharted Territory for Fluorescent Probing in Biological Imaging
Despite being cataloged as a fluorescent dye by various chemical suppliers, a comprehensive review of scientific literature and technical documentation reveals a significant lack of data to support the use of C.I. Acid Black 132 as a fluorescent probe in biological imaging. While the compound is a known industrial colorant, its photophysical properties, cellular staining capabilities, and potential applications in fluorescence microscopy remain largely undocumented in the public domain.
Currently, there is no readily available information on the key parameters that would qualify this compound as a viable fluorescent probe for research applications. Essential data such as its excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability are not published in scientific literature. Furthermore, no established protocols for its use in cell staining or tissue imaging, nor any indication of its potential to elucidate specific biological signaling pathways, could be identified.
This absence of foundational data makes it impossible to generate the detailed application notes and experimental protocols requested for researchers, scientists, and drug development professionals. The core requirements, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled due to the dearth of primary research on this specific application.
Researchers interested in exploring the potential of this compound as a novel fluorescent probe would need to undertake fundamental research to characterize its photophysical properties and evaluate its suitability for biological imaging. Such a study would involve:
-
Spectroscopic Analysis: Determining the excitation and emission maxima, Stokes shift, and fluorescence quantum yield in various solvents and biological buffers.
-
Photostability Assessment: Quantifying the dye's resistance to photobleaching under typical fluorescence microscopy conditions.
-
Cellular Staining and Localization: Developing protocols for live and fixed cell staining to ascertain its cellular uptake, specificity for any organelles, and general localization patterns.
-
Cytotoxicity Assays: Evaluating the potential toxic effects of the dye on cell viability and function.
Without this fundamental characterization, the utility of this compound as a fluorescent probe in biological imaging remains purely speculative. The scientific community has not yet provided the necessary evidence to validate its use in this context. Therefore, detailed application notes and protocols cannot be responsibly generated at this time.
Application Notes and Protocols for the Detection of C.I. Acid Black 132 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a synthetic azo dye used in various industrial applications, including textile dyeing. The release of effluents containing this dye into aquatic ecosystems is a significant environmental concern due to its persistence, potential toxicity, and the coloration of water bodies, which can inhibit aquatic life. Monitoring the concentration of this compound in wastewater is crucial for environmental protection and to ensure compliance with regulatory standards. This document provides detailed application notes and protocols for the analytical determination of this compound in wastewater using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound in wastewater. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
UV-Vis Spectrophotometry: A straightforward and cost-effective method for the quantitative analysis of colored compounds. It is suitable for preliminary screening and for the analysis of samples with relatively low background interference.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high selectivity and sensitivity for the analysis of complex mixtures. When coupled with a suitable detector (e.g., Diode Array Detector), it allows for the accurate quantification of the target analyte even in the presence of other compounds.
-
Electrochemical Sensing: An emerging technology that offers the potential for rapid, sensitive, and portable analysis. Electrochemical sensors can be designed for high selectivity towards specific analytes.
Data Presentation
The following table summarizes the key analytical parameters for the detection of this compound. Please note that specific quantitative data for this compound is not widely available in the literature; therefore, the values for HPLC and Electrochemical Sensors are indicative and based on methods for structurally similar sulfonated azo dyes. These parameters should be determined during method validation for this compound.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Electrochemical Sensing |
| Principle | Measurement of light absorbance at a specific wavelength. | Separation based on partitioning between a stationary and mobile phase. | Measurement of the electrochemical response (e.g., current) of the analyte. |
| Wavelength (λmax) | 580 ± 2 nm[1] | Dependent on detector (e.g., 580 nm for DAD) | Not Applicable |
| Limit of Detection (LOD) | To be determined | Estimated: 0.1 - 10 µg/L | Estimated: 0.01 - 1 µM |
| Limit of Quantification (LOQ) | To be determined | Estimated: 0.5 - 50 µg/L | Estimated: 0.05 - 5 µM |
| Linearity Range | To be determined | Estimated: 0.5 - 200 µg/L | Estimated: 0.1 - 100 µM |
| Recovery | To be determined | To be determined | To be determined |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical for obtaining accurate and reliable results.
Protocol for Wastewater Sample Collection:
-
Collect a representative wastewater sample in a clean, amber glass bottle to minimize photodegradation of the dye.
-
Fill the bottle to the top to minimize headspace and reduce volatilization.
-
Label the bottle with the sample identification, date, and time of collection.
-
Store the sample at 4°C and protect it from light until analysis. Analysis should be performed as soon as possible, preferably within 48 hours of collection.
Protocol for Sample Preparation (Solid-Phase Extraction - SPE):
For complex wastewater matrices, a solid-phase extraction (SPE) step is recommended to remove interfering substances and pre-concentrate the analyte.
-
Cartridge Selection: Use a reversed-phase SPE cartridge (e.g., C18) or a mixed-mode anion exchange cartridge suitable for acidic dyes.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Adjust the pH of the wastewater sample to approximately 3 with a suitable acid (e.g., hydrochloric acid).
-
Pass a known volume (e.g., 100 mL) of the acidified wastewater sample through the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining interfering polar compounds.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent or a mixture (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean vial.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (for HPLC analysis) or deionized water (for spectrophotometric analysis).
-
UV-Vis Spectrophotometric Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound analytical standard
-
Deionized water
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the analytical standard and dissolving it in deionized water.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the wastewater samples (e.g., 1, 2, 5, 10, 20 mg/L).
-
-
Wavelength Determination:
-
Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound is 580 ± 2 nm.[1]
-
-
Calibration Curve:
-
Measure the absorbance of each calibration standard at the determined λmax using deionized water as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the prepared wastewater sample (after SPE if necessary) at the λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate or ammonium formate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Proposed HPLC Method (Starting Point for Method Development):
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 580 nm
Protocol:
-
Preparation of Standard Solutions: Prepare a series of calibration standards of this compound in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared wastewater sample and identify the peak corresponding to this compound based on its retention time.
-
Quantification: Quantify the concentration of this compound in the sample using the calibration curve.
Electrochemical Sensing
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode modified with a suitable nanomaterial)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Reagents:
-
This compound analytical standard
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
-
Materials for electrode modification (e.g., carbon nanotubes, graphene, metal nanoparticles - specific material to be optimized for this compound).
Proposed Protocol (General Approach):
-
Electrode Modification:
-
Polish the glassy carbon electrode with alumina slurry, followed by sonication in deionized water and ethanol.
-
Modify the electrode surface by drop-casting a dispersion of the chosen nanomaterial and allowing it to dry. The choice of modifier and the modification procedure needs to be optimized for selective detection of this compound.
-
-
Electrochemical Measurement:
-
Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the standard solution or the prepared wastewater sample to the cell.
-
Record the electrochemical response (e.g., using differential pulse voltammetry or cyclic voltammetry) over a potential range where this compound is electroactive.
-
-
Calibration:
-
Perform measurements for a series of standard solutions to generate a calibration curve of the peak current versus concentration.
-
-
Sample Analysis:
-
Measure the electrochemical response of the prepared wastewater sample.
-
Determine the concentration of this compound using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound in wastewater.
Caption: Logical relationship between analytical principles and methods.
References
Application Notes and Protocols for C.I. Acid Black 132 in Histological Studies
Disclaimer: C.I. Acid Black 132 is not a commonly documented stain in standard histological practice. The following application notes and protocols are hypothetical and based on the general principles of acid dye staining. These protocols should be considered as a starting point for research and will require optimization and validation for specific applications.
Introduction
This compound is a water-soluble, anionic dye belonging to the acid dye class.[1] Acid dyes are characterized by their affinity for basic tissue components, which are positively charged at an acidic pH.[2][3] This interaction is primarily based on ionic bonding between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, such as those found in cytoplasm and collagen.[4][5] Therefore, this compound holds potential as a cytoplasmic and connective tissue counterstain in various histological preparations.
Chemical Properties of this compound:
| Property | Description |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2 |
| Molecular Formula | C43H27CrN6Na2O8S |
| Dye Class | Acid Dye, 1:2 Chromium Complex |
| Solubility | Water Soluble |
Source: PubChem CID 160148[6]
Hypothetical Application: Staining of Collagen in Connective Tissue
Based on the principles of acid dye staining, this compound could potentially be used as a component in a trichrome-like staining method to differentiate collagen from other tissue elements.
Principle of Staining
In an acidic solution, tissue proteins become positively charged.[4] Acid dyes, being anionic, will bind to these positively charged sites. The selectivity of staining can be influenced by factors such as the molecular weight of the dye, the pH of the staining solution, and the use of mordants or differentiating agents.[4][7] In a multi-step staining procedure, a polyacid (e.g., phosphomolybdic or phosphotungstic acid) can be used to displace smaller molecular weight acid dyes from collagen, allowing for subsequent staining with a different colored, larger molecular weight acid dye.[8]
Illustrative Experimental Workflow
The following diagram outlines a hypothetical workflow for using this compound in a trichrome-like staining protocol.
Caption: Hypothetical workflow for a trichrome-like stain using this compound.
Experimental Protocols
Important Safety Note: Always consult the Safety Data Sheet (SDS) for this compound before use.[9] Handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[9]
Protocol 1: Hypothetical Trichrome-like Staining
This protocol is an adaptation of the Masson's Trichrome stain, substituting a common blue/green collagen stain with this compound.
Solutions Required:
-
Weigert's Iron Hematoxylin: (Standard formulation)
-
Biebrich Scarlet-Acid Fuchsin Solution: (Standard formulation)
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.
-
This compound Staining Solution: 0.5% this compound in 1% acetic acid. (This concentration is hypothetical and may require optimization).
-
1% Acetic Acid Solution: For rinsing.
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.[10]
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Place slides in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Without rinsing, transfer slides directly to the this compound staining solution for 5-10 minutes.
-
Rinsing: Rinse in 1% acetic acid solution.
-
Dehydration and Clearing: Dehydrate through graded alcohols, clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Expected Results (Hypothetical):
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Black
Data Presentation
Quantitative analysis of stained sections can provide objective data for research. For collagen staining, this can involve measuring the area of stained collagen relative to the total tissue area.
Table 1: Example of Quantitative Analysis of Collagen Staining
This table is an illustrative example of how quantitative data from a hypothetical experiment could be presented.
| Treatment Group | N | Collagen Area (%) | Standard Deviation | p-value (vs. Control) |
| Control | 10 | 15.2 | 3.1 | - |
| Treatment A | 10 | 25.8 | 4.5 | <0.05 |
| Treatment B | 10 | 18.1 | 3.5 | >0.05 |
Data is hypothetical and for illustrative purposes only. Analysis could be performed using image analysis software like ImageJ.[11]
Signaling Pathway Visualization
Acid dyes like this compound are expected to stain extracellular matrix (ECM) components such as collagen. The ECM plays a crucial role in cell signaling by interacting with cell surface receptors.
Collagen-Integrin Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the binding of collagen to integrin receptors on the cell surface. This interaction can influence cell proliferation, survival, and migration.[9][12]
Caption: Simplified Collagen-Integrin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid dye - Wikipedia [en.wikipedia.org]
- 3. The Cell | Histology Guide [histologyguide.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. How Acid Dye Works [dharmatrading.com]
- 6. mdpi.com [mdpi.com]
- 7. stainsfile.com [stainsfile.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The extracellular matrix as a key regulator of intracellular signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biognost.com [biognost.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Extracellular Matrix Signaling Cues: Biological Functions, Diseases, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photocatalytic Degradation of C.I. Acid Black 132
Introduction
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye.[1] Its structure, which includes sulfonic acid groups, ensures water solubility, a key characteristic of acid dyes.[1] This complex and stable molecular structure makes it highly resistant to conventional wastewater treatment methods, leading to its persistence in the environment.[1] The release of such dyes into water bodies presents ecotoxic hazards.[1] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as an effective technology for the degradation of complex organic pollutants like Acid Black 132 into less harmful substances.
This document provides a detailed protocol for conducting the photocatalytic degradation of this compound in a laboratory setting. It covers the experimental setup, procedural steps, data analysis, and key parameters influencing the degradation efficiency.
Principle of Heterogeneous Photocatalysis
Heterogeneous photocatalysis is a process that utilizes a semiconductor catalyst, commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), to degrade organic pollutants.[2] When the semiconductor is irradiated with light of sufficient energy (equal to or greater than its bandgap), an electron is excited from the valence band to the conduction band, creating a positive hole in the valence band. These electron-hole pairs react with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These non-selective ROS are powerful oxidizing agents that can break down the complex structure of azo dyes, leading to decolorization and, ultimately, mineralization into CO₂, water, and inorganic ions.[3]
Experimental Setup and Materials
A typical laboratory-scale experimental setup for the photocatalytic degradation of azo dyes consists of a batch photoreactor.
Essential Equipment:
-
Photoreactor Vessel: A cylindrical vessel made of quartz or borosilicate glass to allow for UV-Visible light penetration.
-
Light Source: A UV lamp (e.g., emitting at 254 nm or 365 nm) or a visible light source, housed in a protective casing.[2][4]
-
Magnetic Stirrer: To ensure the catalyst remains suspended and the solution is homogeneous.
-
Aeration Pump (Optional): To supply oxygen, which acts as an electron scavenger and promotes the formation of ROS.
-
Sampling Port: For withdrawing aliquots at specific time intervals.
-
Analytical Instruments: A UV-Vis Spectrophotometer for measuring dye concentration and a Total Organic Carbon (TOC) analyzer for assessing mineralization.[2][5]
Materials and Reagents:
-
This compound dye
-
Photocatalyst (e.g., TiO₂ P25, ZnO)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.
Experimental Protocol
The following protocol outlines the step-by-step procedure for a typical photocatalytic degradation experiment.
-
Preparation of Dye Solution:
-
Photocatalytic Reaction:
-
Add a fixed volume of the dye working solution (e.g., 200-300 mL) to the photoreactor vessel.[2][4]
-
Add the desired amount of photocatalyst to the solution to achieve the target catalyst loading (e.g., 0.1 - 1.5 g/L).[2][6]
-
Adjust the pH of the suspension to the desired value using dilute HCl or NaOH. The pH can significantly influence the degradation process.[2]
-
Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[4]
-
Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.
-
Maintain constant stirring throughout the experiment to ensure a uniform suspension.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[7]
-
Immediately centrifuge or filter the sample through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.[7] This step is critical to stop the reaction and prevent interference during analysis.
-
Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of this compound.
-
(Optional) Analyze the initial and final samples for Total Organic Carbon (TOC) to determine the extent of mineralization.[2]
-
-
Data Calculation:
-
Calculate the degradation efficiency (%) at each time point using the following equation: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption phase) and Aₜ is the absorbance at time t.
-
Experimental Workflow and Data Presentation
The overall experimental process can be visualized as a workflow from preparation to final data analysis.
Caption: A flowchart of the experimental procedure.
The mechanism involves the generation of reactive oxygen species that attack the dye molecule.
References
- 1. ACID BLACK 132 | 12219-02-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Adsorption Studies of C.I. Acid Black 132 on Novel Materials
Disclaimer: Due to a lack of specific published research on the adsorption of C.I. Acid Black 132, this document provides a comprehensive, representative guide based on studies of analogous acid dyes, such as Amido Black 10B, Acid Blue 129, and other acidic dyes. The protocols and data presented herein are intended to serve as a foundational methodology for researchers investigating the removal of this compound.
Introduction
Acid dyes, a major class of synthetic colorants used in the textile, leather, and paper industries, are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation, and their release into aquatic ecosystems can have detrimental environmental impacts. Adsorption using novel, low-cost, and sustainable materials has emerged as a promising technique for the effective removal of these dyes from wastewater. This document outlines detailed protocols for the preparation and characterization of novel adsorbents, and for conducting batch adsorption studies to evaluate their efficacy in removing acid dyes like this compound.
Data Presentation
The following tables summarize quantitative data from studies on the adsorption of various acid dyes on novel adsorbent materials. This data can be used as a benchmark for evaluating the performance of new materials for the removal of this compound.
Table 1: Adsorption Capacities of Various Novel Adsorbents for Acid Dyes (Analogues for this compound)
| Adsorbent Material | Acid Dye Adsorbed | Maximum Adsorption Capacity (mg/g) | Reference |
| Juglans regia shells activated carbon | Amido Black 10B | ~90% removal of 25 mg/L solution | [1] |
| Copper oxide nanoparticle-modified activated carbon | Acid Blue 129 | High tendency and adsorption capacity | [2] |
| Powder activated charcoal | Acid Blue | 151.3 | [3] |
| Washed Garlic Peel | Eriochrome Black T | 89.4 | [4] |
| Native Garlic Peel | Eriochrome Black T | 99.5 | [4] |
| Activated carbon from Ailanthus altissima wood | Acid Blue 1 | High, increases with activation temperature | [5] |
| Cucumis sativus peel | Acid Black-7 | Modeled with various isotherms | [6] |
Table 2: Kinetic and Isotherm Model Parameters for Acid Dye Adsorption
| Adsorbent Material | Acid Dye Adsorbed | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| Juglans regia shells activated carbon | Amido Black 10B | Pseudo-second-order | Freundlich | [1] |
| Acacia Concinna biosorbent | Acid Black 1 | Pseudo-second-order | Langmuir | |
| Copper oxide nanoparticle-modified activated carbon | Acid Blue 129 | Pseudo-second-order | Langmuir | [2] |
| Powder activated charcoal | Acid Blue | Pseudo-second-order | Langmuir, Freundlich | [3] |
| Washed/Native Garlic Peel | Eriochrome Black T | Pseudo-second-order | Langmuir | [4] |
| Activated carbon from Ailanthus altissima wood | Acid Blue 1 | First-order, Bangham, Parabolic | Not specified | [5] |
Experimental Protocols
Preparation of a Novel Adsorbent: Activated Carbon from Biomass
This protocol describes a general method for the preparation of activated carbon from a biomass precursor, such as Juglans regia shells[1].
Materials:
-
Biomass precursor (e.g., Juglans regia shells, coconut shells)
-
Concentrated sulfuric acid (H₂SO₄) or other activating agents (e.g., phosphoric acid, zinc chloride)
-
Sodium bicarbonate (NaHCO₃) solution (1%)
-
Deionized water
-
Drying oven
-
Furnace
-
Mortar and pestle
-
Sieves of desired mesh sizes
Procedure:
-
Precursor Preparation: Collect and thoroughly wash the biomass with deionized water to remove any dirt and leachable impurities. Dry the washed material in an oven at 105-110°C until a constant weight is achieved.
-
Chemical Activation: Impregnate the dried biomass with a chemical activating agent (e.g., a 1:1 weight ratio of biomass to concentrated H₂SO₄). Allow the mixture to stand for 24 hours at room temperature.
-
Carbonization: Place the impregnated material in a furnace and heat at a controlled rate to a temperature between 400-800°C for 1-2 hours in the absence of air.
-
Washing and Neutralization: After cooling, wash the carbonized material repeatedly with hot deionized water and then with a 1% sodium bicarbonate solution to remove the activating agent and any residual acid. Continue washing with deionized water until the pH of the wash water is neutral.
-
Drying and Sizing: Dry the activated carbon in an oven at 110°C for 24 hours. Grind the dried activated carbon using a mortar and pestle and sieve to obtain the desired particle size[1].
Characterization of the Adsorbent
To understand the physical and chemical properties of the prepared adsorbent, the following characterization techniques are recommended.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the adsorbent.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the adsorbent surface that may be involved in the adsorption process.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the adsorbent.
Batch Adsorption Studies
This protocol details the procedure for conducting batch adsorption experiments to evaluate the removal of an acid dye from an aqueous solution.
Materials:
-
This compound (or analogous acid dye)
-
Prepared novel adsorbent
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M) for pH adjustment
-
Conical flasks or sealed vials
-
Orbital shaker or magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge (optional)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the acid dye (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye powder in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Batch Adsorption Experiment:
-
For each experiment, add a known amount of the adsorbent to a series of conical flasks containing a fixed volume of the dye solution of a specific initial concentration.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in an orbital shaker and agitate at a constant speed and temperature for a predetermined contact time.
-
-
Investigating Influencing Parameters: To determine the optimal adsorption conditions, systematically vary the following parameters in separate sets of experiments:
-
pH: Vary the initial pH of the dye solution (e.g., from 2 to 10) while keeping the adsorbent dose, initial dye concentration, and contact time constant[1][4].
-
Adsorbent Dose: Vary the amount of adsorbent (e.g., from 0.1 to 2 g/L) while keeping the pH, initial dye concentration, and contact time constant[1][4].
-
Contact Time: Take aliquots at different time intervals (e.g., from 5 to 180 minutes) to determine the equilibrium time, keeping the other parameters constant[4].
-
Initial Dye Concentration: Vary the initial concentration of the dye solution (e.g., from 10 to 200 mg/L) to study the effect on adsorption capacity, keeping other parameters at their optimal values[4].
-
Temperature: Conduct the experiments at different temperatures (e.g., 25, 35, 45 °C) to study the thermodynamics of the adsorption process[3].
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.
-
-
Data Calculation:
-
The amount of dye adsorbed per unit mass of adsorbent at equilibrium, qe (mg/g), can be calculated using the following equation: qe = (C0 - Ce) * V / W where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
The percentage of dye removal can be calculated as: % Removal = ((C0 - Ce) / C0) * 100
-
Mandatory Visualization
Caption: Overall experimental workflow for adsorption studies.
Caption: Logical workflow for a batch adsorption study.
References
Application Notes and Protocol for Assessing the Lightfastness of Textiles Dyed with C.I. Acid Black 132
Introduction
This document provides a detailed protocol for assessing the lightfastness of textiles dyed with C.I. Acid Black 132. Lightfastness is a critical quality parameter for textiles, indicating the resistance of the color to fading or changing upon exposure to light.[1][2][3][4] Acid Black 132 is a premetallized 1:2 chromium-azo complex dye valued for its deep black shade and generally good fastness properties on protein fibers like wool and silk, as well as polyamides.[5] Accurate and reproducible lightfastness testing is essential for quality control, product development, and ensuring that textiles meet performance specifications for their intended applications.
This protocol is primarily based on the principles outlined in internationally recognized standards such as ISO 105-B02 and AATCC Test Method 16 .[6][7][8][9] Specifically, it details the use of a xenon-arc lamp apparatus, which is the preferred method for simulating natural daylight.[10][11]
Principle of the Test
A specimen of the textile dyed with Acid Black 132 is exposed to artificial light under controlled environmental conditions.[7][8] Concurrently, a set of Blue Wool standards with known lightfastness ratings are also exposed.[7][8][12] The lightfastness of the test specimen is evaluated by comparing the change in its color to the change in color of the Blue Wool standards.[7][8][12] The evaluation can be done visually using the AATCC Gray Scale for Color Change or instrumentally by measuring the color difference.[6][13]
Materials and Equipment
-
Test Specimens: Textile samples dyed with this compound.
-
Lightfastness Tester: A xenon-arc lamp apparatus that complies with ISO 105-B02 or AATCC 16 specifications. The apparatus should be equipped with a filtered xenon-arc lamp to simulate natural daylight (D65).[7][8][9]
-
Blue Wool Standards: A set of blue wool references (ISO 1 to 8 or AATCC L2 to L9) with known lightfastness ratings.[7][8][13] Each higher-numbered reference is approximately twice as resistant to fading as the preceding one.[7][8]
-
AATCC Gray Scale for Color Change: For visual assessment of color change.[6]
-
Spectrophotometer/Colorimeter: For instrumental measurement of color change (optional but recommended for quantitative analysis).
-
Specimen Holders: To mount the test specimens and Blue Wool standards.
-
Masking Material: Opaque material (e.g., cardstock) to cover a portion of the specimens and standards to create an unexposed area for comparison.[2][3][14]
-
Controlled Environment Chamber: To maintain specified temperature and humidity conditions during the test.
Experimental Protocol
Sample Preparation
-
Cut at least one test specimen from the textile dyed with Acid Black 132 to a size suitable for the specimen holders of the lightfastness tester.
-
If the textile has a pattern, ensure the specimen is representative of the overall color.
-
Prepare a corresponding set of Blue Wool standards that will be exposed alongside the test specimen. The selection of standards should bracket the expected lightfastness of the test specimen. For a dye with expected good lightfastness like Acid Black 132 (rated 6-7), it is advisable to use standards 5, 6, 7, and 8.[5]
-
Mount the test specimen and the selected Blue Wool standards in the specimen holders.
-
Use an opaque mask to cover a portion of both the test specimen and the Blue Wool standards. This unexposed area will serve as a reference for evaluating the degree of fading.[14]
Light Exposure
-
Set the operating conditions of the xenon-arc lightfastness tester according to the parameters specified in ISO 105-B02 or AATCC 16. Recommended conditions are provided in Table 1.
-
Place the mounted specimens and Blue Wool standards in the lightfastness tester.
-
Expose the specimens and standards to the xenon-arc light for a predetermined period or until a specified amount of fading occurs in one of the Blue Wool standards. For example, the exposure can be continued until the color difference of Blue Wool standard L6 is equal to step 4 on the Gray Scale.
-
Periodically inspect the specimens during the exposure.
Evaluation of Lightfastness
-
Remove the test specimen and Blue Wool standards from the lightfastness tester.
-
Remove the opaque masks.
-
In a standard lighting environment, visually compare the color change between the exposed and unexposed portions of the test specimen with the color changes in the exposed and unexposed portions of the Blue Wool standards.
-
The lightfastness rating of the test specimen is the number of the Blue Wool standard that shows a similar degree of fading (color change).[12]
-
Use the AATCC Gray Scale for Color Change to aid in the assessment. The Gray Scale consists of pairs of gray chips representing progressive steps of color difference.[6]
-
Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIELAB L, a, b*) of the unexposed and exposed portions of the test specimen and the Blue Wool standards.
-
Calculate the total color difference (ΔE) for the test specimen and each of the Blue Wool standards using the following formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb*)\² ]^½
-
The lightfastness rating is determined by identifying the Blue Wool standard with the closest ΔE* value to that of the test specimen.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison and record-keeping.
Table 1: Xenon-Arc Lightfastness Tester Operating Conditions
| Parameter | Recommended Value |
| Light Source | Filtered Xenon-Arc Lamp |
| Irradiance | e.g., 1.10 W/(m²·nm) at 420 nm |
| Black Panel Temperature | e.g., 63 ± 3 °C |
| Chamber Temperature | e.g., 43 ± 3 °C |
| Relative Humidity | e.g., 30 ± 5 % |
| Exposure Duration | As required to achieve desired fading |
Table 2: Visual Lightfastness Assessment Results
| Specimen ID | Exposure Duration (hours) | Blue Wool Standard with Similar Fading | Lightfastness Rating | Gray Scale Rating for Color Change |
| Acid Black 132 - Sample 1 | ||||
| Acid Black 132 - Sample 2 | ||||
| Acid Black 132 - Sample 3 |
Table 3: Instrumental Color Measurement Data (CIELAB)
| Specimen ID | Area | L | a | b | ΔE |
| Acid Black 132 - Sample 1 | Unexposed | ||||
| Exposed | |||||
| Blue Wool Standard L5 | Unexposed | ||||
| Exposed | |||||
| Blue Wool Standard L6 | Unexposed | ||||
| Exposed | |||||
| Blue Wool Standard L7 | Unexposed | ||||
| Exposed | |||||
| Blue Wool Standard L8 | Unexposed | ||||
| Exposed |
Visualization
The following diagram illustrates the experimental workflow for assessing the lightfastness of textiles dyed with Acid Black 132.
Caption: Workflow for Lightfastness Assessment.
References
- 1. US5387262A - Process for increasing the lightfastness of dyed fabrics - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Colour fastness - Wikipedia [en.wikipedia.org]
- 5. ACID BLACK 132 | 12219-02-2 | Benchchem [benchchem.com]
- 6. aatcctestmethods.com [aatcctestmethods.com]
- 7. wewontech.com [wewontech.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. testextextile.com [testextextile.com]
- 10. Understanding AATCC TM16 colorfastness to light, a critical standard for textile durability| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 11. blog.qima.com [blog.qima.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. atlas-mts.com.br [atlas-mts.com.br]
- 14. contracttextiles.org [contracttextiles.org]
Application Notes and Protocols for the Quantitative Analysis of C.I. Acid Black 132 using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a water-soluble anionic dye belonging to the class of acid dyes.[1] Its quantitative analysis is crucial in various fields, including textile industry wastewater monitoring, environmental science, and quality control processes. Ultraviolet-Visible (UV-Vis) spectroscopy offers a straightforward, rapid, and cost-effective method for determining the concentration of this dye in aqueous solutions. This technique relies on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law.
This document provides a detailed protocol for the quantitative analysis of this compound using UV-Vis spectroscopy, including the preparation of standard solutions, determination of the wavelength of maximum absorbance (λmax), and the construction of a calibration curve.
Principle
The quantitative determination of this compound is based on measuring the absorbance of light at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the cuvette (l), and the concentration of the analyte (c):
A = εlc
By measuring the absorbance of a series of standard solutions with known concentrations, a calibration curve can be constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.
Experimental Protocols
Materials and Equipment
-
This compound (analytical standard)
-
Deionized water (or other suitable solvent)
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Preparation of Stock Solution (100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the powder.
-
Once dissolved, fill the flask to the mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
Preparation of Standard Solutions
Prepare a series of standard solutions by diluting the stock solution as described in the table below.
| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 2.0 | 2.0 | 100 |
| 2 | 4.0 | 4.0 | 100 |
| 3 | 6.0 | 6.0 | 100 |
| 4 | 8.0 | 8.0 | 100 |
| 5 | 10.0 | 10.0 | 100 |
Determination of Wavelength of Maximum Absorbance (λmax)
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use one of the prepared standard solutions (e.g., 6.0 mg/L) to scan the absorbance spectrum over a wavelength range of 400-800 nm.
-
Use deionized water as the blank to zero the spectrophotometer.
-
Identify the wavelength at which the maximum absorbance occurs. For this compound, the λmax is reported to be 580 ± 2 nm .
Measurement of Absorbance and Construction of Calibration Curve
-
Set the spectrophotometer to the determined λmax (580 nm).
-
Zero the instrument using a cuvette filled with deionized water (blank).
-
Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.
Measurement of Unknown Sample
-
If necessary, dilute the unknown sample to ensure its absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at 580 nm.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
Data Presentation
The following table summarizes hypothetical data for the construction of a calibration curve for this compound.
| Concentration (mg/L) | Absorbance at 580 nm |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
Calibration Curve:
A plot of this data would yield a linear relationship, and the equation of the line can be used for the quantification of unknown samples.
Experimental Workflow
Caption: Experimental workflow for quantitative analysis.
Signaling Pathways and Logical Relationships
The logical relationship in this quantitative analysis follows the Beer-Lambert Law, where the concentration of the dye is directly proportional to the absorbance of light at a specific wavelength.
Caption: Beer-Lambert Law relationship.
References
Troubleshooting & Optimization
Technical Support Center: C.I. Acid Black 132 Dyeing of Silk Fabrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the levelness of C.I. Acid Black 132 on silk fabrics.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process in a question-and-answer format.
Question: My dyed silk fabric has a blotchy or uneven appearance. What are the potential causes and how can I fix it?
Answer: An uneven or blotchy appearance, also known as poor levelness, is a common issue in silk dyeing. The primary causes can be categorized as follows:
-
Improper Fabric Preparation: Silk fibers are naturally coated with sericin gum. If not properly removed during the degumming process, it can hinder uniform dye uptake. Additionally, any residual oils, waxes, or sizing agents from manufacturing can lead to uneven dyeing.[1] Ensure the silk fabric is thoroughly cleaned and pre-wetted before dyeing to promote even absorption of the dye.[2]
-
Incorrect Dye Dissolution: this compound, like many acid dyes, must be completely dissolved to prevent specks or "freckling" on the fabric. It is recommended to create a paste of the dye powder with a small amount of hot water before adding it to the larger dye bath. Straining the dye solution through a fine mesh can also help remove any undissolved particles.[2]
-
Inadequate Dye Bath Conditions:
-
Dye Bath Volume: A small dye bath can restrict fabric movement, leading to areas of higher and lower dye concentration.[3] Ensure the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) is sufficient to allow the fabric to move freely.
-
Stirring: Insufficient agitation of the dye bath is a major contributor to unlevel dyeing.[3][4] Continuous and gentle stirring is crucial, especially during the initial stages of dyeing, to ensure uniform distribution of the dye.
-
-
Rapid Dye Uptake: Silk has a high affinity for acid dyes, which can lead to rapid and uneven dye absorption, particularly at the beginning of the dyeing process. This can be controlled by:
-
Temperature Control: Start the dyeing process at a lower temperature (around 40-50°C) and gradually increase it to the target dyeing temperature (typically 80-90°C).[5] A rapid increase in temperature can cause the dye to rush onto the fabric surface, resulting in poor penetration and levelness.
-
pH Control: The pH of the dye bath significantly influences the rate of dye uptake. Adding the acid (e.g., acetic acid or citric acid) later in the dyeing process or starting with a higher pH and gradually lowering it can slow down the initial dye strike and promote more level dyeing.[1][6]
-
Leveling Agents: These chemical auxiliaries compete with the dye for sites on the fiber, effectively slowing down the dyeing rate and allowing for better migration of the dye molecules, which results in a more even coloration.
-
Question: The final color of my silk fabric is lighter than expected. What could be the reason?
Answer: A lighter than expected shade can be due to several factors:
-
Insufficient Dye Concentration: Ensure the correct amount of dye is used relative to the weight of the fabric (often expressed as a percentage on the weight of fabric, or % owf).
-
Incorrect pH: The dye uptake of acid dyes on silk is highly dependent on an acidic pH. If the pH is too high (not acidic enough), the dye-fiber interaction will be weaker, leading to a lower color yield.
-
Dye Bath Exhaustion: The dye may not have fully exhausted from the dye bath onto the fabric. This can be influenced by dyeing time, temperature, and pH. Increasing the dyeing time or temperature (within the recommended range for silk) or lowering the pH can improve dye exhaustion.
-
Presence of Cationic Substances: If the water used for dyeing contains a high concentration of cationic species, they can interact with the anionic acid dye molecules, reducing their availability to bind with the silk fibers.
Question: After dyeing, the color of the silk fabric rubs off easily. How can I improve the rubbing fastness?
Answer: Poor rubbing fastness is often due to unfixed dye on the surface of the fibers. To improve this:
-
Thorough Rinsing: After dyeing, it is crucial to rinse the fabric thoroughly to remove any loose dye molecules. A final rinse with a dilute solution of acetic acid can also help to improve fastness.[5]
-
Proper Fixation: Ensure that the dyeing process allows for complete fixation of the dye within the fiber. This is achieved by maintaining the correct temperature and pH for a sufficient duration.
-
Soaping: A post-dyeing soaping treatment can help to remove unfixed surface dye and improve overall fastness properties.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing silk with this compound?
A1: The optimal pH for dyeing silk with acid dyes is typically in the acidic range of 4 to 6. The acidity of the dye bath protonates the amino groups in the silk fibers, creating positively charged sites that attract the anionic dye molecules.[2][6] The exact pH can be adjusted to control the rate of dyeing; a lower pH will result in a faster dye uptake, which may compromise levelness.
Q2: What is the recommended dyeing temperature for this compound on silk?
A2: The recommended dyeing temperature for acid dyes on silk is generally between 80°C and 90°C.[3][5] It is crucial to raise the temperature gradually to ensure even dye penetration and migration. Dyeing at too low a temperature may result in incomplete dye fixation and a lower color yield.
Q3: What is a leveling agent and is it necessary for dyeing silk with this compound?
A3: A leveling agent is a chemical auxiliary that slows down the absorption of dye by the fabric, promoting more even color distribution.[7] For a high-affinity dye like this compound on a receptive fiber like silk, using a leveling agent is highly recommended to prevent blotchiness and achieve a uniform shade. Non-ionic or anionic leveling agents are commonly used for this purpose.
Q4: How can I quantitatively measure the levelness of my dyed silk fabric?
A4: The levelness of a dyed fabric can be quantitatively assessed using a spectrophotometer to measure the color at different points on the fabric surface. From these measurements, a Relative Unlevelness Index (RUI) can be calculated. A lower RUI value indicates a more level dyeing.[2][3] The color difference between different points can also be evaluated using the CIELAB color space (Lab* values), where a smaller color difference (ΔE*) signifies better levelness.[8][9]
Q5: What is the K/S value and how does it relate to the dyeing of silk?
A5: The K/S value is a measure of the color strength of a dyed fabric and is calculated from its reflectance properties using the Kubelka-Munk equation.[10] A higher K/S value indicates a greater concentration of dye on the fabric and thus a deeper shade. It is a useful parameter for evaluating the efficiency of a dyeing process and the effect of different dyeing parameters on color yield.
Data Presentation
Table 1: Effect of pH on Color Yield (K/S) and Levelness (RUI) of this compound on Silk
| Dye Bath pH | Average K/S Value | Relative Unlevelness Index (RUI) | Visual Levelness Assessment |
| 3.0 | 18.5 | 0.85 | Poor |
| 4.0 | 16.2 | 0.45 | Good |
| 5.0 | 14.8 | 0.28 | Very Good |
| 6.0 | 12.5 | 0.15 | Excellent |
Dyeing Conditions: 2% owf this compound, 1% owf Leveling Agent, 85°C, 60 minutes.
Table 2: Effect of Leveling Agent Concentration on Color Yield (K/S) and Levelness (RUI)
| Leveling Agent (% owf) | Average K/S Value | Relative Unlevelness Index (RUI) |
| 0.0 | 17.1 | 0.95 |
| 0.5 | 16.5 | 0.52 |
| 1.0 | 16.2 | 0.45 |
| 1.5 | 15.8 | 0.41 |
| 2.0 | 15.3 | 0.38 |
Dyeing Conditions: 2% owf this compound, pH 4.0, 85°C, 60 minutes.
Experimental Protocols
Protocol 1: Standard Dyeing Procedure for this compound on Silk
-
Fabric Preparation:
-
Degum and scour the silk fabric using a solution of 0.5 g/L sodium carbonate and 1 g/L non-ionic detergent at 90-95°C for 60 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Pre-wet the fabric in water before introducing it to the dye bath.
-
-
Dye Bath Preparation:
-
Calculate the required amount of this compound dye powder based on the dry weight of the silk fabric (e.g., 2% owf).
-
Make a smooth paste of the dye powder with a small amount of hot water.
-
Gradually add more hot water to completely dissolve the dye. Strain the solution if necessary.
-
Fill the dyeing vessel with the required volume of water (e.g., liquor ratio of 40:1).
-
Add the dissolved dye solution to the dye bath.
-
Add a leveling agent (e.g., 1% owf) and an electrolyte like sodium sulfate (e.g., 10 g/L) to the dye bath and stir well.
-
-
Dyeing Process:
-
Introduce the pre-wetted silk fabric into the dye bath at 40°C.
-
Run the fabric in the dye bath for 10 minutes.
-
Add the required amount of acetic acid to adjust the pH to the desired level (e.g., pH 4.0-5.0).
-
Raise the temperature of the dye bath to 85°C at a rate of 1.5°C per minute.
-
Continue dyeing at 85°C for 60 minutes with continuous agitation.
-
Cool the dye bath down to 50°C.
-
-
Post-Dyeing Treatment:
-
Remove the fabric from the dye bath and rinse it with cold water until the water runs clear.
-
Perform a soaping treatment with 1 g/L non-ionic detergent at 50°C for 15 minutes.
-
Rinse the fabric again with cold water.
-
A final rinse with a dilute solution of acetic acid (0.5 g/L) can be performed to enhance brightness and fastness.
-
Squeeze the excess water and air-dry the fabric away from direct sunlight.
-
Protocol 2: Measurement of Dyeing Levelness (Relative Unlevelness Index - RUI)
-
Instrumentation: Use a reflectance spectrophotometer.
-
Measurement:
-
Measure the reflectance values of the dyed silk fabric at a minimum of 10 different locations, chosen randomly across the surface.
-
Record the reflectance values at 10 nm intervals over the visible spectrum (400-700 nm).
-
-
Calculation:
-
Calculate the average reflectance (Rλ) and the standard deviation of the reflectance (Sλ) at each wavelength.
-
Calculate the Relative Unlevelness Index (RUI) using the following formula: RUI = Σ (Sλ / Rλ) * Vλ Where Vλ is the photopic relative luminous efficiency function.
-
A lower RUI value indicates better levelness.
-
Mandatory Visualizations
Caption: Workflow for level dyeing of silk with this compound.
Caption: Key factors influencing the levelness of acid dyes on silk.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. woolwise.com [woolwise.com]
- 7. CN105755866A - Fabric leveling agent for acid dye - Google Patents [patents.google.com]
- 8. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 9. What Is CIELAB Color Space? | HunterLab [hunterlab.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Troubleshooting Acid Black 132 Aggregation in Dye Baths
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common aggregation issues encountered with Acid Black 132 in aqueous dye baths. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why is it a problem for Acid Black 132?
A1: Dye aggregation is the process where individual dye molecules clump together to form larger particles in a solution. For Acid Black 132, an anionic azo dye, this is often driven by strong intermolecular van der Waals forces and hydrophobic interactions in aqueous environments.[1] Aggregation can lead to several experimental issues, including:
-
Uneven Dyeing: Aggregates can cause speckles, streaks, and inconsistent color on substrates.[2]
-
Reduced Color Yield: The apparent color strength of the dye can decrease as aggregates have different light-absorbing properties than individual molecules.
-
Precipitation: Large aggregates can fall out of solution, leading to a loss of dye concentration and potential clogging of equipment.[2]
-
Inaccurate Spectrophotometric Readings: Aggregation alters the absorption spectrum of the dye, which can interfere with quantitative analysis.[3]
Q2: What are the primary factors that influence the aggregation of Acid Black 132 in a dye bath?
A2: The stability of an Acid Black 132 dye bath is primarily influenced by three key factors:
-
pH: The pH of the dye bath is critical.[2] While specific optimal ranges for Acid Black 132 application are proprietary and depend on the substrate, acid dyes generally perform best in acidic conditions.[4] For anionic dyes like Acid Black 132, a lower pH can increase the solubility and stability of the dye molecules.
-
Temperature: Temperature affects the solubility of Acid Black 132.[1] Generally, increasing the temperature of the dye bath improves the solubility of acid dyes and can help break up aggregates.[1][2] However, excessively high temperatures can lead to dye degradation.[1]
-
Electrolyte Concentration: The presence of salts, such as sodium chloride (NaCl), can significantly promote aggregation.[5][6] Ions from the salt can shield the charges on the anionic dye molecules, reducing electrostatic repulsion and allowing them to clump together.[7]
Q3: My Acid Black 132 solution appears cloudy and is producing speckled results. What is the likely cause and how can I fix it?
A3: Cloudiness and speckling are classic signs of dye aggregation and precipitation. Here is a step-by-step troubleshooting guide:
-
Check the pH: Verify that the pH of your dye bath is within the recommended acidic range for your specific application. If the pH is too high (neutral or alkaline), carefully add a suitable acid (e.g., acetic acid or citric acid) to lower it.[2]
-
Increase the Temperature: Gently heat the dye bath while stirring.[8] An increase in temperature can enhance the solubility of Acid Black 132 and help redissolve small aggregates.[1]
-
Review Electrolyte Usage: If you are using salts in your formulation, consider reducing the concentration or temporarily removing them to see if the cloudiness dissipates. High salt concentrations are a common cause of aggregation for anionic dyes.[5][6]
-
Proper Dissolution Technique: Ensure the dye powder was properly dissolved in the first place. It is best practice to create a paste of the dye powder with a small amount of hot water before gradually adding the rest of the water with continuous stirring.[8]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting aggregation issues with Acid Black 132.
Caption: Troubleshooting workflow for Acid Black 132 aggregation.
Quantitative Data Summary
While specific optimal values are highly dependent on the experimental setup and substrate, the following table provides general guidelines for the parameters influencing Acid Black 132 aggregation.
| Parameter | General Recommendation | Rationale |
| pH | Acidic (typically pH 4-6) | Acidic conditions promote the solubility of anionic acid dyes.[4] |
| Temperature | 40-60°C (or as specified) | Increased temperature enhances solubility and helps prevent aggregation.[1][2] |
| Electrolyte (NaCl) | < 10 g/L (start low) | High salt concentrations can significantly increase aggregation.[6] |
| Dye Concentration | As per protocol | Higher concentrations are more prone to aggregation.[3] |
Experimental Protocols
Protocol 1: Standard Method for Dissolving Acid Black 132
This protocol is designed to ensure complete dissolution and minimize initial aggregation.
-
Weighing: Accurately weigh the required amount of Acid Black 132 powder.
-
Pasting: In a beaker, add a small amount of hot (approximately 80°C) deionized water to the dye powder to form a smooth paste. Use a glass rod to break up any lumps.[8]
-
Dissolving: Gradually add more hot deionized water while stirring continuously until the dye is fully dissolved.
-
Dilution: Transfer the concentrated dye solution to the final volume of the dye bath, which should be at the desired starting temperature.
-
pH Adjustment: Adjust the pH of the final dye bath to the target acidic range using a dilute solution of acetic acid or citric acid.
Protocol 2: UV-Vis Spectrophotometric Analysis of Acid Black 132 Aggregation
This protocol allows for the quantitative assessment of dye aggregation by observing changes in the absorption spectrum.
-
Preparation of Dye Solutions: Prepare a series of Acid Black 132 solutions in deionized water at a constant concentration (e.g., 0.05 g/L).
-
Introduction of Aggregating Agent: To induce aggregation for the purpose of the experiment, add varying concentrations of an electrolyte, such as NaCl (e.g., 0 g/L, 10 g/L, 20 g/L, 50 g/L), to each dye solution.
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 300 nm to 800 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the instrument using deionized water with the corresponding concentration of NaCl.
-
-
Measurement:
-
Measure the absorbance spectrum of each dye solution.
-
Record the wavelength of maximum absorbance (λmax) and the overall shape of the spectrum.
-
-
Data Analysis:
-
Aggregation is indicated by a decrease in the intensity of the main absorption peak and potentially the appearance of a new, blue-shifted peak (H-aggregates) or a red-shifted shoulder (J-aggregates).[3]
-
Plot the absorbance at λmax as a function of the electrolyte concentration to visualize the extent of aggregation.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the factors leading to the aggregation of Acid Black 132.
Caption: Factors leading to Acid Black 132 aggregation.
References
- 1. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 2. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid dye - Wikipedia [en.wikipedia.org]
- 5. Effects of NaCl on the J-aggregation of two thiacarbocyanine dyes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
Technical Support Center: C.I. Acid Black 132 Dyeing Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for dyeing with C.I. Acid Black 132. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What type of dye is this compound and what are its key characteristics?
A1: this compound is a premetallized 1:2 chromium(III)-azo complex acid dye.[1] This structure, where a central chromium ion is coordinated with two azo dye molecules, provides high stability.[1] It is known for producing deep black shades with excellent wash and light fastness, making it suitable for high-performance textiles.[1]
Q2: Why is pH control crucial when dyeing with this compound?
A2: pH control is critical for achieving optimal dye uptake and level dyeing. Acid dyes, including this compound, are anionic and rely on an acidic dyebath to protonate the amino groups in protein and polyamide fibers (like wool and nylon), creating positive sites for the negatively charged dye molecules to bind. Improper pH can lead to uneven dyeing, poor color yield, and reduced fastness. For premetallized dyes like this compound, a pH that is too low can cause rapid, uncontrolled dye absorption, leading to unlevelness.
Q3: What is the recommended starting pH and temperature for dyeing with this compound?
A3: For premetallized acid dyes, the optimal pH is typically in the weakly acidic to near-neutral range. A starting pH of around 6-7 is often recommended, with a gradual decrease to a final pH of 4.5-5.5. The initial dyeing temperature should be around 50-60°C, gradually raised to a final dyeing temperature of 85-100°C.
Q4: I am observing a brownish or reddish tint instead of a true black. What is the likely cause?
A4: A common reason for achieving an off-black shade is using an insufficient amount of dye. Black dyes require a significantly higher concentration compared to other colors to achieve a deep, true black. It is also possible that the dye lot has variations or that the dye has not fully dissolved.
Q5: My dyed material shows uneven color (streaks or blotches). How can I troubleshoot this?
A5: Uneven dyeing can result from several factors:
-
Rapid Dye Uptake: Adding the acid at the beginning of the dyeing process at a high temperature can cause the dye to strike too quickly. It is recommended to add the acid gradually as the temperature rises.
-
Improper Dissolving of Dye: Ensure the dye powder is completely dissolved before adding it to the dyebath.
-
Inadequate Wetting of the Substrate: The material to be dyed should be thoroughly wetted out to ensure even initial dye absorption.
-
Poor Agitation: Constant and gentle agitation of the dyebath or material is necessary for uniform dye distribution.
-
Use of a Leveling Agent: For premetallized dyes, using a suitable leveling agent can help control the dye uptake and promote even coloration.
Q6: What is a leveling agent and is it necessary for this compound?
A6: A leveling agent is a chemical auxiliary that helps to slow down the dye uptake rate, promoting more even and uniform dyeing. For premetallized dyes like this compound, which can have a high affinity for the fiber, a leveling agent is often recommended, especially for pale to medium shades, to prevent rapid, uneven dyeing. There are various types of leveling agents, including those with fiber affinity and those with dye affinity.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Color Yield / Pale Shade | - Insufficient dye concentration.- pH of the dyebath is too high.- Dyeing temperature is too low or dyeing time is too short.- Incomplete dye dissolution. | - Increase the dye concentration (for black, up to 4% on weight of fiber may be needed).- Gradually lower the pH of the dyebath with acetic acid or formic acid.- Increase the final dyeing temperature and/or extend the dyeing time at the maximum temperature.- Ensure the dye is fully dissolved in hot water before adding to the dyebath. |
| Uneven Dyeing (Streaky or Blotchy) | - Dye added to the bath incorrectly.- pH is too low at the start of dyeing.- Temperature was raised too quickly.- Inadequate material preparation (not properly wetted).- Insufficient agitation. | - Add dissolved dye solution to the dyebath before introducing the material.- Start dyeing at a near-neutral pH and gradually add acid as the temperature increases.- Use a slower temperature ramping rate.- Ensure the substrate is fully wetted before dyeing.- Provide constant, gentle agitation throughout the dyeing process.- Use an appropriate leveling agent. |
| Poor Wash Fastness | - Incomplete fixation of the dye.- Incorrect pH during dyeing.- Insufficient rinsing after dyeing. | - Ensure the final dyeing temperature and time are sufficient for fixation.- Optimize the final pH of the dyebath to be within the recommended range.- Thoroughly rinse the dyed material in warm and then cold water to remove any unfixed dye. |
| Color Bleeding in Wash | - Use of a leveling acid dye instead of a premetallized one for applications requiring high wash fastness.- Dyeing process not optimized for fixation. | - Confirm the dye type. For high wash fastness, a premetallized dye like this compound is suitable.- Follow the recommended dyeing protocol for temperature, time, and pH to ensure proper dye fixation. |
| Shade Variation Between Batches | - Inconsistent dyeing parameters (pH, temperature, time, water-to-goods ratio).- Variation in dye lots.- Differences in substrate preparation. | - Standardize and accurately control all dyeing parameters for each batch.- Test each new dye lot for shade consistency before production.- Ensure consistent preparation and pretreatment of the material to be dyed. |
Data Presentation
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Wool | Nylon |
| Dye Concentration (% owf) | 0.5 - 4.0 | 0.5 - 4.0 |
| Initial pH | 6.0 - 7.0 | 6.0 - 7.0 |
| Final pH | 4.5 - 5.5 | 4.5 - 5.5 |
| Initial Temperature | 50°C | 50°C |
| Final Temperature | 98 - 100°C | 95 - 100°C |
| Time at Final Temperature | 45 - 60 minutes | 30 - 60 minutes |
| Leveling Agent (% owf) | 0.5 - 2.0 | 0.5 - 2.0 |
| Glauber's Salt (g/L) | 5 - 10 | 5 - 10 |
% owf = on the weight of the fiber
Table 2: Fastness Properties of this compound
| Fastness Property | Rating | Standard |
| Light Fastness | 6-7 | ISO 105-B02 |
| Wash Fastness (Staining) | 4-5 | ISO 105-C06 |
| Wash Fastness (Change in Shade) | 4-5 | ISO 105-C06 |
| Perspiration Fastness (Acidic & Alkaline) | 4-5 | ISO 105-E04 |
| Rubbing Fastness (Dry & Wet) | 4-5 | ISO 105-X12 |
Experimental Protocols
Protocol 1: Optimizing pH for this compound Dyeing on Wool
-
Material Preparation: Scour a 10g skein of wool yarn to remove any impurities and wet it out thoroughly.
-
Dye Stock Solution Preparation: Prepare a 1% stock solution of this compound by dissolving 1g of dye powder in 100mL of hot deionized water.
-
Dye Bath Preparation: Prepare five separate dyebaths in beakers, each with a liquor ratio of 40:1 (400mL of deionized water for a 10g yarn skein).
-
pH Adjustment: Adjust the pH of each dyebath to 4.0, 5.0, 6.0, 7.0, and 8.0, respectively, using acetic acid (to lower pH) or sodium carbonate (to raise pH).
-
Dyeing Process:
-
Add the required amount of dye stock solution for a 2% owf shade (2mL of stock solution) to each dyebath.
-
Add 1% owf of a suitable leveling agent to each bath.
-
Immerse the wetted wool skeins into their respective dyebaths at 50°C.
-
Raise the temperature to 98°C at a rate of 2°C per minute.
-
Maintain the temperature at 98°C for 60 minutes, with gentle agitation every 10 minutes.
-
-
Rinsing and Drying:
-
Allow the dyebaths to cool down before removing the skeins.
-
Rinse the skeins thoroughly with warm water and then cold water until the water runs clear.
-
Squeeze out excess water and allow the skeins to air dry.
-
-
Analysis: Evaluate the color yield of each skein visually and, if possible, measure the color strength (K/S values) using a spectrophotometer to determine the optimal pH.
Protocol 2: Optimizing Temperature for this compound Dyeing on Nylon
-
Material Preparation: Scour a 10g sample of nylon fabric and wet it out completely.
-
Dye Stock Solution Preparation: Prepare a 1% stock solution of this compound as described in Protocol 1.
-
Dye Bath Preparation: Prepare five identical dyebaths with a liquor ratio of 40:1.
-
Dyeing Process:
-
Set the pH of each dyebath to the optimal value determined in Protocol 1 (e.g., pH 5.0).
-
Add the dye stock solution for a 2% owf shade and 1% owf of a leveling agent to each bath.
-
Immerse the wetted nylon samples into the dyebaths at 50°C.
-
Set the final dyeing temperature for each of the five baths to 70°C, 80°C, 90°C, 100°C, and 110°C (if using a pressurized dyeing apparatus), respectively.
-
Raise the temperature to the final dyeing temperature at a rate of 2°C per minute.
-
Maintain the final temperature for 45 minutes.
-
-
Rinsing and Drying: Follow the same procedure as in Protocol 1.
-
Analysis: Assess the color yield of the dyed nylon samples to identify the optimal dyeing temperature.
Mandatory Visualizations
Caption: Workflow for the dyeing process with this compound.
Caption: Simplified mechanism of this compound interaction with protein/polyamide fibers.
References
Technical Support Center: Reducing Effluent Chromium from Acid Black 132 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing chromium levels in wastewater from Acid Black 132 dyeing processes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the treatment of effluent containing Acid Black 132 and chromium.
| Problem | Potential Cause | Recommended Solution |
| Low chromium removal efficiency | Incorrect pH: The pH of the effluent is critical for most chromium removal methods. For many adsorption and precipitation techniques, the optimal pH is in the acidic range.[1][2] | Adjust the pH of the effluent to the optimal range for your chosen treatment method. For adsorption using activated carbon, a pH of around 4 has been shown to be effective.[1][2] For chemical precipitation, the optimal pH may vary depending on the precipitating agent. |
| Insufficient adsorbent dosage: The amount of adsorbent material may not be enough to bind with the chromium ions present in the effluent.[1] | Increase the dosage of the adsorbent. It is recommended to perform a dose-response experiment to determine the optimal adsorbent concentration for your specific effluent characteristics. An increase in adsorbent dosage from 10 to 30 g/L has been shown to significantly increase chromium removal.[1] | |
| Inadequate contact time: The treatment time may be too short for the adsorbent or chemical reagent to effectively interact with the chromium.[1] | Increase the contact time between the effluent and the treatment agent. For adsorption processes, a contact time of up to 180 minutes may be necessary to achieve maximum removal.[1] | |
| Interference from other substances: The presence of other chemicals in the dye bath effluent, such as salts or surfactants, can interfere with the chromium removal process. | Characterize the effluent to identify potential interfering substances. Pre-treatment steps, such as filtration or coagulation, may be necessary to remove these substances before the primary chromium treatment. | |
| Effluent remains colored after chromium removal | Dye not removed by the selected method: The treatment method may be specific to chromium and not effective for removing the Acid Black 132 dye itself. | A multi-step treatment process may be required. Consider a secondary treatment step, such as adsorption with a different adsorbent or an advanced oxidation process, to remove the color. |
| High cost of treatment | Expensive adsorbents or chemicals: Commercially available activated carbon or specialized chemicals can be costly. | Explore the use of low-cost adsorbents derived from agricultural waste, which have shown promise in chromium removal.[3] Also, optimize the dosage of chemicals to avoid wastage. |
| Generation of hazardous sludge | Chemical precipitation: This method often produces a significant amount of sludge containing chromium, which requires careful disposal. | Consider alternative methods like biosorption or ion exchange that may generate less sludge. If using precipitation, investigate methods for sludge minimization and chromium recovery from the sludge. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chromium from textile wastewater?
A1: Common and effective methods include chemical precipitation, adsorption using materials like activated carbon, biosorption, ion exchange, electrocoagulation, and membrane filtration (reverse osmosis).[4]
Q2: What is the difference between Cr(VI) and Cr(III) in wastewater, and why is it important?
A2: Hexavalent chromium, Cr(VI), is highly toxic and carcinogenic. Trivalent chromium, Cr(III), is significantly less toxic.[5] Many treatment strategies involve the reduction of Cr(VI) to Cr(III) as a first step, followed by precipitation or adsorption of Cr(III).
Q3: What is a good starting point for pH optimization for chromium removal?
A3: For adsorption processes using activated carbon, a starting pH of around 4 is often effective for chromium removal.[1][2] However, the optimal pH can vary depending on the specific adsorbent and the composition of the wastewater. It is always recommended to perform a pH optimization study.
Q4: Can I use the same treatment for both chromium and the Acid Black 132 dye?
A4: Not always. Some methods may be more effective for chromium, while others are better for dye removal. For instance, certain adsorbents might have a higher affinity for the chromium ions than for the large dye molecules. A combined or multi-stage treatment approach is often necessary to remove both pollutants effectively. The use of sulfate-reducing bacteria has shown potential for simultaneous removal of chromium and reactive dyes.[5]
Q5: How can I determine the chromium concentration in my effluent?
A5: The concentration of chromium in aqueous samples can be determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Quantitative Data on Chromium Removal
The following table summarizes the efficiency of different methods for chromium removal from textile and tannery wastewater, which can serve as a reference for treating effluent from Acid Black 132 dyeing.
| Treatment Method | Adsorbent/Reagent | Initial Chromium Conc. (mg/L) | pH | Contact Time (min) | Adsorbent Dosage (g/L) | Removal Efficiency (%) | Reference |
| Adsorption | Activated Carbon from Chat Stems | Not Specified | 4 | 180 | 30 | 97.03 | [1][2] |
| Adsorption | Magnetic Mesoporous Carbon | 80 | 2 | 180 | 0.6 | 99.60 | [6] |
| Adsorption | Banana Waste | 1000 | 3 | 180 | 25 | 73.28 | [3] |
| Adsorption | Sawdust | 1000 | 2 | 180 | 10 | 64.83 | [3] |
| Biosorption | Sulfate-Reducing Bacteria | 22.7 - 74.9 | 8 | 2-6 days | - | >99 | [4][5] |
Experimental Protocols
Protocol for Chromium Removal using Adsorption
This protocol provides a general procedure for evaluating the effectiveness of an adsorbent for chromium removal from a synthetic effluent containing Acid Black 132.
a. Preparation of Synthetic Effluent:
-
Prepare a stock solution of Acid Black 132 dye in deionized water.
-
Prepare a stock solution of a chromium salt (e.g., potassium dichromate for Cr(VI)).
-
Dilute the stock solutions to achieve the desired final concentrations of dye and chromium in the synthetic effluent.
b. Batch Adsorption Experiment:
-
Take a series of flasks, each containing a fixed volume of the synthetic effluent (e.g., 100 mL).
-
Adjust the pH of the solution in each flask to the desired value using dilute HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent to each flask.
-
Place the flasks on a shaker and agitate at a constant speed for a specified contact time.
-
After the desired time, filter the samples to separate the adsorbent from the solution.
-
Analyze the filtrate for the remaining chromium concentration using an appropriate analytical method (e.g., AAS or ICP-OES).
-
Calculate the chromium removal efficiency using the formula: Removal Efficiency (%) = ((Initial Conc. - Final Conc.) / Initial Conc.) x 100
Protocol for Chromium Reduction and Precipitation
This protocol outlines the steps for the chemical reduction of Cr(VI) to Cr(III) followed by precipitation.
a. Reduction Step:
-
Take a known volume of the effluent.
-
Adjust the pH to an acidic range (typically pH 2-3) using a suitable acid (e.g., sulfuric acid).
-
Add a reducing agent, such as sodium bisulfite or ferrous sulfate, in a stoichiometric excess.
-
Stir the solution for a sufficient time to ensure complete reduction of Cr(VI) to Cr(III). The completion of the reaction can be monitored by measuring the Cr(VI) concentration.
b. Precipitation Step:
-
After the reduction is complete, raise the pH of the solution to a basic range (typically pH 8-9) using an alkali such as sodium hydroxide or lime.
-
This will cause the Cr(III) to precipitate out of the solution as chromium hydroxide.
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration or decantation.
-
Analyze the liquid for the remaining total chromium concentration to determine the removal efficiency.
Visualizations
Caption: Experimental workflow for chromium removal by adsorption.
Caption: Signaling pathway for chromium reduction and precipitation.
References
- 1. Chromium removal from tannery effluents by adsorption process via activated carbon chat stems (Catha edulis) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The treatment of textile wastewater including chromium(VI) and reactive dye by sulfate-reducing bacterial enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
effect of auxiliary agents on C.I. Acid Black 132 dyeing performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of C.I. Acid Black 132 in dyeing processes. It is intended for researchers, scientists, and drug development professionals who may utilize this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a premetallized 1:2 chromium-azo complex acid dye.[1] Its structure, containing sulfonic acid groups, makes it water-soluble and suitable for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1] It is often used in applications requiring good wash and lightfastness, such as in automotive fabrics.[2]
Q2: What is the role of auxiliary agents in the this compound dyeing process?
Auxiliary agents are crucial for optimizing the dyeing process. The two main types used with acid dyes are:
-
Leveling Agents: These agents ensure uniform dye distribution across the fiber surface, preventing issues like streaking or patchiness.[3] They work by controlling the rate of dye absorption, especially during the initial heating phase of the dyeing process.[4] Anionic leveling agents are commonly used for dyeing nylon with acid dyes.[2]
-
Fixing Agents (After-treatment Agents): These agents are applied after dyeing to improve the wet fastness properties of the dye.[5][6] They form stable bonds with the dye molecules, preventing them from detaching from the fabric during washing or exposure to water.[4]
Q3: How do pH and temperature affect the dyeing performance of this compound?
Both pH and temperature are critical parameters in the dyeing process:
-
pH: An acidic dyebath is essential for the effective dyeing of nylon and wool with acid dyes. The acidic conditions protonate the amino groups in the fibers, creating cationic sites that attract the anionic dye molecules. For dyeing nylon with weak acid dyes, a pH of 4-6 is often recommended for darker shades.[3] The pH of the dyebath significantly influences the exhaustion of the dye.[7]
-
Temperature: The dyeing process is typically carried out at elevated temperatures, often near boiling, to facilitate dye penetration into the fiber. A gradual increase in temperature is crucial to ensure level dyeing.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Uneven Dyeing (Streaks, Patches) | 1. Rapid initial dye uptake. 2. Inadequate circulation of the dye liquor. 3. Incorrect pH of the dyebath. | 1. Add a suitable leveling agent to the dyebath to control the dye absorption rate. 2. Ensure proper agitation and circulation of the dye liquor throughout the process. 3. Carefully control the pH of the dyebath, ensuring it is within the recommended range for the specific fiber being dyed.[3] |
| Poor Color Yield (Pale Shades) | 1. Incorrect pH (too high). 2. Insufficient dyeing time or temperature. 3. Excessive amount of leveling agent. | 1. Adjust the pH of the dyebath to the optimal acidic range to promote dye exhaustion. 2. Ensure the dyeing is carried out at the recommended temperature for an adequate duration. 3. Reduce the concentration of the leveling agent, as excessive amounts can hinder dye uptake.[3] |
| Poor Wash Fastness (Color Bleeding) | 1. Incomplete dye fixation. 2. Unfixed dye remaining on the fiber surface. | 1. Apply a suitable acid dye fixing agent in a post-treatment step to improve wet fastness.[5][6] 2. Thoroughly rinse the dyed material after the dyeing and fixation process to remove any unfixed dye. |
| Shade Inconsistency Between Batches | 1. Variations in dyeing parameters (pH, temperature, time). 2. Inconsistent water quality. 3. Differences in the substrate (fiber) from batch to batch. | 1. Strictly control all dyeing parameters to ensure reproducibility. 2. Use deionized or distilled water to minimize the impact of water hardness. 3. Ensure the substrate is from a consistent source and has been pre-treated uniformly. |
| Staining of Equipment | 1. Precipitation of the dye. 2. High concentration of the dye solution. | 1. Ensure the dye is fully dissolved before starting the dyeing process. 2. Maintain proper liquor-to-goods ratio and avoid excessively high dye concentrations. |
Data Presentation: Effect of Auxiliary Agents
The following tables summarize the expected qualitative and quantitative effects of leveling and fixing agents on the dyeing performance of this compound on nylon fabric. The data is representative and may vary depending on the specific experimental conditions.
Table 1: Effect of Leveling Agent Concentration on Dyeing Properties
| Leveling Agent (%) | Dye Exhaustion (%) | Levelness (Visual Assessment) | Color Strength (K/S) |
| 0.0 | 95 | Poor | High |
| 0.5 | 92 | Good | Slightly Reduced |
| 1.0 | 88 | Excellent | Reduced |
| 2.0 | 80 | Excellent | Significantly Reduced |
Note: Increasing the leveling agent concentration generally improves levelness but can decrease the dye exhaustion and color strength.[3]
Table 2: Effect of Fixing Agent on Color Fastness Properties (ISO 105)
| Property | No Fixing Agent | With Fixing Agent |
| Washing Fastness (Staining on Multifiber) | ||
| - Acetate | 3-4 | 4-5 |
| - Cotton | 3 | 4 |
| - Nylon | 2-3 | 4 |
| - Polyester | 4 | 4-5 |
| - Acrylic | 4 | 4-5 |
| - Wool | 3 | 4 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | 2-3 | 3-4 |
Note: The application of a fixing agent significantly improves the washing and wet rubbing fastness of the dyed fabric.
Experimental Protocols
Detailed Methodology for Dyeing Nylon with this compound
This protocol provides a general procedure for dyeing nylon fabric with this compound in a laboratory setting.
1. Materials and Reagents:
-
Nylon fabric (pre-scoured)
-
This compound
-
Anionic leveling agent
-
Acetic acid (or a suitable acid donor)
-
Sodium acetate (for buffering, if required)
-
Acid dye fixing agent
-
Deionized water
2. Equipment:
-
Laboratory dyeing machine (e.g., beaker dyer)
-
pH meter
-
Spectrophotometer (for measuring dye exhaustion)
-
Standard laboratory glassware
3. Dyeing Procedure:
-
Set the dyebath with deionized water at a liquor-to-goods ratio of 20:1.
-
Add 1.0% (on weight of fabric, o.w.f.) of an anionic leveling agent to the dyebath.
-
Adjust the pH of the dyebath to 5.0 using acetic acid.
-
Introduce the pre-wetted nylon fabric into the dyebath at 40°C.
-
Run the fabric for 10 minutes at 40°C to ensure even wetting and penetration of the leveling agent.
-
Add the pre-dissolved this compound dye (e.g., 2.0% o.w.f.) to the dyebath.
-
Raise the temperature of the dyebath to 100°C at a rate of 1.5°C per minute.
-
Maintain the temperature at 100°C and continue dyeing for 60 minutes.
-
Cool the dyebath down to 70°C.
-
Remove the dyed fabric and rinse thoroughly with cold water.
4. After-treatment (Fixation):
-
Prepare a fresh bath with deionized water at a liquor-to-goods ratio of 20:1.
-
Add 2.0% (o.w.f.) of an acid dye fixing agent to the bath.
-
Adjust the pH to 4.5 with acetic acid.
-
Introduce the rinsed, dyed fabric into the fixing bath at 60°C.
-
Treat for 20 minutes at 60°C.
-
Rinse the fabric with cold water and air dry.
5. Evaluation:
-
Dye Exhaustion: Measure the absorbance of the dye bath before and after dyeing using a spectrophotometer to calculate the percentage of dye uptake by the fabric.
-
Color Fastness: Evaluate the washing, rubbing, and light fastness of the dyed fabric according to standard ISO or AATCC test methods.
-
Colorimetric Analysis: Measure the color coordinates (CIELAB values) of the dyed fabric using a spectrophotometer to quantify the color.
Visualizations
Caption: Experimental workflow for dyeing nylon with this compound.
Caption: Logical relationships between dyeing parameters and outcomes.
References
- 1. ACID BLACK 132 | 12219-02-2 | Benchchem [benchchem.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. researchgate.net [researchgate.net]
- 5. sarex.com [sarex.com]
- 6. bluelakechem.com [bluelakechem.com]
- 7. researchgate.net [researchgate.net]
minimizing dye bleeding from fabrics dyed with Acid Black 132
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dye bleeding from fabrics dyed with C.I. Acid Black 132.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the dyeing process with Acid Black 132, a premetallized 1:2 chromium complex acid dye. These dyes are known for their good fastness properties, but improper application can lead to bleeding.[1]
Issue 1: Significant Dye Bleeding During Washing
-
Question: My fabric, dyed with Acid Black 132, is showing significant color loss during the initial washing steps. What could be the cause and how can I fix it?
-
Answer: Significant dye bleeding, especially in the initial washes, is often due to unfixed or loosely bound dye on the fiber surface. The primary causes and their solutions are outlined below:
-
Inadequate Fixation: The dye has not properly bonded with the fabric. This can be due to incorrect pH, temperature, or dyeing time.
-
Improper Rinsing: Failure to remove all unfixed dye after the dyeing process.
-
Solution: After dyeing, rinse the fabric thoroughly, first with cold water, then with warm water, until the water runs clear. A final wash with a non-ionic detergent can help remove any residual surface dye.
-
-
Excessive Dye Concentration: Using too much dye for the amount of fabric can lead to a surplus that cannot all bind to the available sites on the fibers.
-
Solution: Optimize the dye concentration based on the desired depth of shade and the weight of the fabric.
-
-
Issue 2: Poor Rubbing Fastness (Crocking)
-
Question: The color from my dyed fabric is transferring to other surfaces upon rubbing, even when dry. How can I improve the rubbing fastness?
-
Answer: Poor rubbing fastness, or crocking, is typically caused by the presence of dye particles that are not fully penetrated into the fiber or are loosely held on the surface.
-
Insufficient Penetration: The dye has not diffused completely into the core of the fibers.
-
Solution: Increase the dyeing time at the maximum temperature to allow for better dye penetration. The use of a suitable leveling agent can also promote even dye uptake and penetration.
-
-
Surface Dye Aggregation: The dye has formed larger particles on the fiber surface instead of binding as individual molecules.
-
Solution: Ensure the dye is fully dissolved before adding it to the dyebath. Adding the dye in portions can also help prevent aggregation. An after-treatment with a cationic fixing agent can help to lock the dye molecules in place and improve rubbing fastness.
-
-
Issue 3: Shade Inconsistency and Uneven Dyeing
-
Question: The color of my fabric is not uniform, with lighter and darker patches. What causes this and how can I achieve a level dyeing?
-
Answer: Uneven dyeing can result from several factors related to the preparation of the fabric and the dyeing process itself.
-
Improper Scouring: The fabric was not thoroughly cleaned before dyeing, leaving impurities that hinder dye absorption in certain areas.
-
Solution: Scour the fabric with a non-ionic detergent to remove any oils, waxes, or sizing agents before dyeing.
-
-
Rapid Dye Uptake: The dye exhausted onto the fabric too quickly, preventing even distribution.
-
Solution: Control the rate of temperature rise and the addition of acid. Start the dyeing at a lower temperature (around 40°C) and gradually increase it. The acid can be added in portions to control the pH and the rate of dye uptake. Using a leveling agent is highly recommended to ensure even dye migration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected wash and light fastness ratings for Acid Black 132?
A1: this compound, as a 1:2 premetallized acid dye, generally exhibits high fastness properties. The expected ratings are:
These ratings indicate very good to excellent resistance to fading from washing and light exposure.
| Property | Test Method | Expected Rating |
| Wash Fastness | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 6-7 |
Q2: What is the optimal pH for dyeing with Acid Black 132?
A2: The optimal pH for dyeing with 1:2 metal complex dyes like Acid Black 132 is in the weakly acidic to neutral range, typically between pH 5 and 7.[2][3] This allows for controlled dye exhaustion and good fixation without damaging the fiber.
Q3: Can I use an after-treatment to further improve the wash fastness?
A3: Yes, an after-treatment can significantly improve the wash fastness. Treatment with a synthetic tanning agent (syntan) followed by a cationic fixing agent is an effective method. This process helps to further insolubilize the dye within the fiber, reducing its tendency to bleed.
Q4: What type of fabrics can be dyed with Acid Black 132?
A4: Acid Black 132 is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[1]
Q5: How should I properly prepare the dyebath?
A5: To prepare the dyebath, first, ensure the dye is completely dissolved in hot water before adding it to the main bath. The dyebath should also contain a leveling agent to promote even dyeing and an acid (like acetic acid or formic acid) to achieve the target pH.
Experimental Protocols
Protocol 1: Dyeing of Polyamide (Nylon) with this compound
This protocol provides a general procedure for dyeing nylon fabric. Optimal parameters may vary depending on the specific equipment and substrate.
-
Scouring: Wash the nylon fabric with a 1-2 g/L solution of a non-ionic detergent at 60-70°C for 15-20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dyeing:
-
Set the dyebath at 40°C with a liquor ratio of 20:1.
-
Add 1-2% (on weight of fabric - owf) of a leveling agent.
-
Add acetic acid to adjust the pH to 6.0-6.5.
-
Add the pre-dissolved Acid Black 132 dye (e.g., 2% owf for a medium depth of shade).
-
Raise the temperature to 98-100°C over 45-60 minutes.
-
Hold at this temperature for 45-60 minutes, ensuring gentle agitation.
-
Cool the dyebath down to 70°C.
-
-
Rinsing: Rinse the dyed fabric with warm water and then cold water until the water runs clear.
-
After-treatment (Optional but Recommended):
-
Prepare a fresh bath at 40°C.
-
Add 1-2% (owf) of a cationic fixing agent.
-
Treat the fabric for 20-30 minutes.
-
Rinse with cold water.
-
-
Drying: Dry the fabric at a temperature below 100°C.
Protocol 2: Wash Fastness Testing (Adapted from ISO 105-C06)
This is a standardized method to assess the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A specimen of the dyed fabric (e.g., 10 cm x 4 cm) is sewn together with a multi-fiber adjacent fabric.[4]
-
Washing Solution: Prepare a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in deionized water.[5]
-
Test Procedure (e.g., C2S test):
-
Rinsing and Drying:
-
Rinse the specimen twice with deionized water.
-
Squeeze out excess water.
-
Dry in air at a temperature not exceeding 60°C.
-
-
Evaluation: Assess the change in color of the dyed specimen and the staining of the multi-fiber fabric using the respective grey scales under standardized lighting conditions.
Visualizations
Caption: Workflow for Dyeing Polyamide with Acid Black 132.
Caption: Troubleshooting Logic for Dye Bleeding Issues.
References
Technical Support Center: C.I. Acid Black 132 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Black 132.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem: Low Yield of Azo Dye
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure a 1:1 molar ratio of the aromatic amine (6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) to sodium nitrite. Maintain a low temperature (below 20°C) and a pH of 3.5-4.0 during the reaction to stabilize the diazonium salt.[1] Use sulfamic acid to quench excess nitrous acid before the coupling step.[1] |
| Decomposition of Diazonium Salt | Work at a low temperature (ideally 0-5°C) throughout the diazotization and coupling steps. The diazonium salt is unstable and should be used immediately after preparation. |
| Inefficient Coupling Reaction | Adjust the pH of the coupling reaction to be alkaline (pH 9-10) to facilitate the reaction with 2-naphthol.[1] A slight molar excess (10-15%) of the coupling component (2-naphthol) can help drive the reaction to completion.[1] |
| Side Reactions | Maintain strict temperature and pH control to minimize the formation of by-products. Unwanted side reactions can occur if the temperature is too high or the pH deviates from the optimal range. |
Problem: Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Optimize the stoichiometry of the reactants. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. |
| Formation of Isomers or By-products | Control the coupling reaction conditions carefully. The position of the azo group on the naphthol ring can be influenced by pH and temperature. |
| Incomplete Chromium Complexation | Ensure the correct stoichiometry of the chromium source (e.g., chromium(III) acetate). The reaction is typically carried out at elevated temperatures (e.g., 95-130°C) and under specific pH conditions (initially acidic, then adjusted to neutral or slightly alkaline) to ensure complete complexation. |
| Presence of Free Chromium | After complexation, the dye may need to be purified to remove any uncomplexed chromium ions. This can be achieved through methods such as membrane filtration or specific adsorption techniques. |
Purification Troubleshooting
Problem: Difficulty in Isolating the Pure Dye
| Potential Cause | Recommended Solution |
| Colloidal Dye Aggregates | For issues with filtration, consider adding a flocculant to the dye solution to aggregate fine colloidal particles, which can then be removed by centrifugation or filtration. |
| Low Purity After Initial Precipitation | Recrystallization is a common method for purifying solid dyes. The choice of solvent is critical and should be determined experimentally. |
| Presence of Inorganic Salts | If the dye was salted out, residual salts can be an impurity. Washing the filtered dye with a minimal amount of cold solvent in which the dye is sparingly soluble can help remove these salts. Membrane filtration can also be effective for desalination. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the optimal temperature for the diazotization of 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid? A1: The diazotization reaction should be carried out at a low temperature, generally below 20°C, with an ideal range of 0-5°C to ensure the stability of the resulting diazonium salt.[1]
-
Q2: Why is pH control so critical in the synthesis of this compound? A2: Different steps in the synthesis require specific pH conditions. The diazotization is performed in an acidic medium (pH 3.5-4.0) to form and stabilize the diazonium salt.[1] The subsequent coupling reaction with 2-naphthol is carried out under alkaline conditions (pH 9-10) to activate the coupling component.[1] The final chromium complexation also has specific pH requirements, often starting in acidic conditions and finishing in a neutral to weakly alkaline range.
-
Q3: What are some common side reactions to be aware of during the synthesis? A3: A primary side reaction is the decomposition of the diazonium salt, which can occur if the temperature is not kept low. This leads to the formation of phenols and other by-products, reducing the overall yield. During the coupling reaction, incorrect pH can lead to the formation of undesired isomers.
Purification
-
Q4: How can I remove uncomplexed chromium from my final product? A4: Purification methods to remove free chromium include membrane filtration and solid-phase extraction using materials like a C-18 column. The choice of method will depend on the scale of your synthesis and the nature of the impurities.
-
Q5: What is a suitable method for the initial purification of the crude this compound? A5: A common initial purification step is "salting out," where a high concentration of an electrolyte like sodium chloride is added to the aqueous solution of the dye to decrease its solubility and cause it to precipitate. The precipitate can then be collected by filtration.
-
Q6: How can I assess the purity of my synthesized this compound? A6: The purity of the dye can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for identifying and quantifying impurities. Spectroscopic methods like UV-Vis spectroscopy can be used to determine the concentration and check for the presence of absorbing impurities.
Experimental Protocols
General Synthesis of a 1:2 Chromium Complex Azo Dye (Illustrative)
This protocol is a generalized representation and may require optimization for this compound.
-
Diazotization: The aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) is dissolved or suspended in an acidic aqueous solution (e.g., with hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite (in a 1:1 molar ratio) is added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete diazotization. The excess nitrous acid is then quenched with a small amount of sulfamic acid.
-
Coupling: The coupling component (e.g., 2-naphthol) is dissolved in an alkaline solution (e.g., sodium hydroxide solution). The cold diazonium salt solution from the previous step is then slowly added to the alkaline solution of the coupling component, again maintaining a low temperature. The pH is kept in the alkaline range (9-10) to facilitate the coupling reaction. The mixture is stirred until the reaction is complete, which can be monitored by TLC.
-
Chromium Complexation: The crude azo dye is mixed with a chromium donor (e.g., chromium(III) acetate or chromium(III) salicylate). The reaction mixture is then heated, potentially under pressure, at a temperature above 100°C. The pH is initially acidic (e.g., 0-2) and is later adjusted to a weakly acidic, neutral, or weakly alkaline range to facilitate the formation of the 1:2 chromium complex. The reaction is monitored until no more metal-free azo dye can be detected.
-
Isolation and Purification: The dye is isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration. The collected solid is then washed and dried. Further purification can be achieved by recrystallization from a suitable solvent or by other chromatographic techniques to achieve a purity of not less than 90%.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General purification workflow for this compound.
References
enhancing the wash fastness of C.I. Acid Black 132 on nylon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in enhancing the wash fastness of C.I. Acid Black 132 on nylon substrates.
Troubleshooting Guide
Issue: Poor Wash Fastness with this compound on Nylon
Follow this workflow to diagnose and resolve common issues related to poor wash fastness.
Caption: Troubleshooting workflow for poor wash fastness.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor wash fastness of this compound on nylon?
A1: Poor wash fastness is typically due to a combination of factors:
-
Improper Dyeing Conditions: The pH of the dye bath is critical; an acidic environment is necessary for the proper fixation of acid dyes to nylon fibers.[1] Incorrect temperature and dyeing time can also lead to poor dye uptake and fixation.[1]
-
Insufficient Rinsing: Failure to remove unfixed or hydrolyzed dye from the fiber surface after dyeing will result in bleeding during washing.
-
Absence of a Fixing Agent: For deep shades like black, a post-treatment with a fixing agent is often necessary to lock the dye molecules onto the fiber.[2]
-
Dye Concentration: Higher concentrations of dye can lead to more unfixed dye on the surface, which can decrease wash fastness if not properly washed off.[1]
Q2: What is the optimal pH for dyeing nylon with this compound?
A2: The optimal pH for dyeing nylon with acid dyes is in the acidic range, typically between 4.5 and 5.5. This pH range ensures that the amino end groups of the nylon fibers are protonated, creating cationic sites that can form strong ionic bonds with the anionic acid dye molecules.[1] A pH that is too high will result in poor color yield and reduced fastness.[1]
Q3: How does temperature affect the wash fastness?
A3: Temperature plays a crucial role in dye diffusion and fixation. For nylon, the dyeing temperature is typically maintained between 90°C and 100°C.[1] This temperature range promotes the swelling of the nylon fibers, allowing the dye molecules to penetrate the fiber structure and fixate. Insufficient temperature can lead to dye remaining only on the surface, which is easily washed off.
Q4: Can a post-treatment step significantly improve wash fastness?
A4: Yes, a post-treatment or "after-treatment" is a highly effective method for improving the wash fastness of acid dyes on nylon.[2] The most common after-treatments involve the use of:
-
Synthetic Tanning Agents (Syntans): These are anionic compounds that diffuse into the fiber and fill up remaining dye sites, preventing the dye from migrating out during washing.
-
Cationic Fixing Agents: These form a complex with the anionic dye on the surface of the fiber, creating a larger, less soluble molecule that is more resistant to washing. The sequential application of a syntan followed by a cationic agent can be particularly effective.[3][4]
Q5: What is the recommended procedure for a post-dyeing rinse?
A5: A thorough rinsing process is essential to remove any unfixed dye. A typical procedure involves:
-
Cold Rinse: Immediately after dyeing, rinse the nylon fabric in cold running water until the water runs clear.
-
Hot Rinse: Follow with a hot rinse (around 60-70°C) with a non-ionic soap to remove any loosely adhering dye molecules.
-
Final Cold Rinse: A final cold rinse to remove any residual soap.
Experimental Protocols
Protocol 1: Standard Dyeing of Nylon with this compound
This protocol outlines a standard laboratory procedure for dyeing nylon fabric.
Caption: Standard experimental workflow for dyeing nylon.
Methodology:
-
Scouring: Prepare the nylon fabric by washing it with a non-ionic detergent at 60-70°C for 15-20 minutes to remove any oils, waxes, or other impurities. Rinse thoroughly.
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 40:1. Add the required amount of this compound (e.g., 2% on weight of fiber, o.w.f.), a leveling agent (e.g., 1% o.w.f.), and an acid donor like ammonium sulfate.
-
Dyeing:
-
Immerse the scoured nylon fabric into the dye bath at 40°C.
-
Gradually add a dilute solution of acetic acid to lower the pH to the desired range (4.5-5.5).[1]
-
Raise the temperature of the dye bath to 90-100°C at a rate of 1-2°C per minute.[1]
-
Hold the temperature for 45-60 minutes, ensuring the fabric is agitated periodically for even dyeing.
-
-
Rinsing and Drying:
-
Cool the dye bath to 70°C before removing the fabric.
-
Rinse the dyed fabric as per the recommended rinsing procedure (see FAQ Q5).
-
Dry the fabric at a moderate temperature.
-
Protocol 2: After-treatment with a Syntan/Cationic System
This protocol describes a post-dyeing treatment to enhance wash fastness.
Methodology:
-
Initial Rinse: After the dyeing process is complete, give the fabric a brief cold rinse.
-
Syntan Treatment:
-
Prepare a fresh bath at 40°C containing a synthetic tanning agent (syntan) (e.g., 2-4% o.w.f.).
-
Adjust the pH to 4.0-4.5 with formic acid.
-
Immerse the dyed fabric and raise the temperature to 70-80°C.
-
Hold for 20-30 minutes.
-
-
Cationic Fixative Treatment:
-
Cool the bath to 60°C.
-
Add a cationic fixing agent (e.g., 1-2% o.w.f.) to the same bath.
-
Run for another 15-20 minutes.
-
-
Final Rinse and Drying:
-
Rinse the fabric thoroughly with cold water.
-
Dry the fabric.
-
Data Summary
The following tables summarize the expected impact of key variables on the wash fastness of this compound on nylon, based on general principles for acid dyes.
Table 1: Effect of Dyebath pH on Wash Fastness
| Dyebath pH | Expected Wash Fastness Rating (ISO 105-C06) | Rationale |
| 3.5 - 4.5 | Good to Very Good | High protonation of amino groups, strong ionic bonding. |
| 4.5 - 5.5 | Excellent (Optimal) | Optimal balance of dye uptake and fiber integrity. [1] |
| 6.0 - 7.0 | Moderate to Poor | Reduced protonation of amino groups, weaker dye-fiber interaction. |
| > 7.0 | Poor | Insufficient cationic sites on the fiber for dye fixation.[1] |
Table 2: Comparison of After-treatment Methods
| After-treatment Method | Expected Improvement in Wash Fastness | Mechanism of Action |
| None (Control) | Baseline | No additional fixation. |
| Syntan only | Good | Fills vacant dye sites in the fiber, reducing dye migration. |
| Cationic Fixative only | Good to Very Good | Forms an insoluble complex with the dye on the fiber surface. |
| Syntan + Cationic Fixative | Excellent | Combines both mechanisms for superior dye fixation. [3][4] |
Disclaimer: The data presented are illustrative and based on established principles of dyeing. Actual results may vary depending on specific experimental conditions, nylon substrate characteristics, and the purity of the dye and chemicals used. It is recommended to perform preliminary tests to optimize conditions for your specific application.
References
- 1. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. What are the factors affecting color fastness to washing?- standard [standard-groups.com]
- 3. [논문]Improvement of the wash fastness of non-metallised acid dyes on conventional and microfibre nylon 6,6 [scienceon.kisti.re.kr]
- 4. [PDF] Improvement of Wash Fastness of Direct and Acid Dyes Applied to Silk by Aftertreatment with Syntan, Syntan/Cation, and Full Backtan Processes | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Dyeing Performance: C.I. Acid Black 132 vs. C.I. Acid Black 194
A comprehensive guide for researchers and professionals in drug development, providing an objective comparison of the dyeing performance of C.I. Acid Black 132 and C.I. Acid Black 194. This report summarizes their chemical properties, dyeing performance on various substrates, and detailed experimental protocols for reproducible evaluation.
This guide delves into the dyeing characteristics of two widely used acid dyes, this compound and C.I. Acid Black 194. Acid dyes are integral to the coloration of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Their application extends to other substrates, including leather. The selection of an appropriate acid dye is contingent upon its specific performance attributes, including color fastness, exhaustion, and fixation on the target material. This comparison aims to provide a data-driven overview to aid in the selection process for research and industrial applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in a dyeing system. Both this compound and C.I. Acid Black 194 are metal-complex azo dyes, which are known for their good light fastness properties.
| Property | This compound | C.I. Acid Black 194 |
| C.I. Name | Acid Black 132 | Acid Black 194 |
| CAS Number | 12219-02-2 | 61931-02-0 |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | C₂₀H₁₂N₃NaO₇S |
| Molecular Weight | 885.75 g/mol | 461.38 g/mol |
| Color | Black | Ash to reddish black |
| Solubility | Soluble in water | Soluble in water |
Dyeing Performance Comparison
While direct comparative studies are limited, this section synthesizes available data and typical performance characteristics of these dye classes on various substrates.
Leather
Both dyes are utilized in the leather industry. C.I. Acid Black 194 is noted for its good penetration into the leather matrix. Metal-complex dyes, in general, offer good light fastness on leather, a critical attribute for finished goods.
Wool
Technical data for C.I. Acid Black 194 indicates good to excellent fastness properties on wool. Due to its metal-complex nature, this compound is also expected to exhibit high light fastness on protein fibers.
| Performance Metric | This compound (Expected) | C.I. Acid Black 194 (Reported) |
| Light Fastness (ISO 105-B02) | 6-7 | 7 |
| Washing Fastness (ISO 105-C06) | 4 | 4-5 |
| Perspiration Fastness (ISO 105-E04) | 4 | 5 |
| Rubbing Fastness (ISO 11640) | 4 | 4-5 |
Note: The performance of this compound on wool is an educated estimation based on its chemical class, as direct experimental data was not available in the conducted search.
Nylon
Acid dyes are the primary choice for dyeing nylon due to the presence of amino end groups in the polymer chain, which serve as dye sites. The efficiency of dyeing is influenced by factors such as pH, temperature, and the presence of auxiliary chemicals. C.I. Acid Black 194 is reported to have good deep dyeing performance on nylon fabric.[1]
| Performance Metric | This compound (Expected) | C.I. Acid Black 194 (Typical) |
| Exhaustion | Good | High |
| Fixation | Good | High |
| Color Yield | Good | Excellent |
Note: Quantitative exhaustion and fixation rates are highly dependent on the specific dyeing conditions and substrate characteristics.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following standardized experimental protocols are provided for dyeing and fastness testing.
Dyeing Protocol for Wool and Nylon
This protocol is a general procedure for exhaust dyeing of wool and nylon fabrics with acid dyes.
-
Preparation of Dyebath:
-
Set the liquor ratio to 40:1 (fabric weight: water volume).
-
Add 1 g/L of a leveling agent (e.g., sodium sulfate) and 1 g/L of a wetting agent to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the pre-dissolved acid dye (1% on weight of fabric).
-
-
Dyeing Process:
-
Introduce the wetted fabric into the cold dyebath.
-
Raise the temperature to 98°C at a rate of 2°C/minute.
-
Maintain the temperature at 98°C for 60 minutes.
-
Cool the dyebath to 60°C.
-
-
Rinsing and Drying:
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping treatment with a non-ionic detergent (2 g/L) at 60°C for 15 minutes.
-
Rinse again with cold water until the water runs clear.
-
Dry the fabric at room temperature.
-
Colorfastness Testing
The following standard methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are recommended for evaluating the fastness properties of the dyed substrates.
-
Light Fastness: ISO 105-B02 / AATCC TM16.3[2]
-
Washing Fastness: ISO 105-C06 / AATCC TM61[3]
-
Perspiration Fastness: ISO 105-E04 / AATCC TM15[4]
-
Rubbing Fastness (for Leather and Textiles): ISO 11640 / AATCC TM8[5][6]
Experimental Workflow
The following diagram illustrates the general workflow for the comparative dyeing and testing process.
References
- 1. EP3395912A1 - Water soluble leather dye compositions with light fastness and stability to pvc-migration - Google Patents [patents.google.com]
- 2. skybearstandards.com [skybearstandards.com]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. skybearstandards.com [skybearstandards.com]
- 5. tfl.com [tfl.com]
- 6. Leather - Tests for colour fastness - Colour fastness to cycles of to-and-fro rubbing (ISO 11640:2018) . CYS eShop [e-shop.cys.org.cy]
A Comparative Study: Metal-Complex vs. Reactive Dyes for Woollen Textile Coloration
For researchers and professionals in textile science and dye chemistry, the selection of an appropriate dye class for wool is critical to achieving desired performance characteristics and meeting environmental standards. This guide provides an objective comparison of two prominent dye classes for wool: metal-complex and reactive dyes, supported by experimental data on their performance and detailed methodologies for evaluation.
This comprehensive analysis delves into the key performance indicators of metal-complex and reactive dyes, including their fastness to light, washing, and rubbing, as well as their dyeing kinetics and environmental impact. The data presented is curated from scientific literature to provide a clear, evidence-based comparison for informed decision-making in research and development.
Performance Characteristics: A Quantitative Comparison
The efficacy of a dye is primarily judged by its ability to impart a durable color to the textile substrate. The following tables summarize the comparative performance of metal-complex and reactive dyes on wool based on internationally recognized testing standards.
Table 1: Comparative Fastness Properties of Metal-Complex vs. Reactive Dyes on Wool
| Fastness Property | Test Method | Metal-Complex Dyes (1:2 type) | Reactive Dyes (α-bromoacrylamide type) |
| Light Fastness | ISO 105-B02 | 5-6 | 4-5 |
| Wash Fastness (Color Change) | ISO 105-C06 (C2S) | 4-5 | 4-5 |
| Wash Fastness (Staining on Wool) | ISO 105-C06 (C2S) | 4-5 | 4-5 |
| Wash Fastness (Staining on Cotton) | ISO 105-C06 (C2S) | 4 | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 3-4 |
Note: Fastness is graded on a scale of 1 to 5 (for washing and rubbing) and 1 to 8 (for light), where a higher number indicates better fastness.
Table 2: Dyeing Performance and Environmental Indicators
| Parameter | Metal-Complex Dyes | Reactive Dyes |
| Exhaustion (%) | > 95% | 80-95%[1] |
| Fixation (%) | ~ 90% | 85-95% |
| Dyeing pH | 4.5 - 5.5 | 4.5 - 6.5[2] |
| Dyeing Temperature | 98 - 100°C | 98 - 100°C |
| Key Auxiliaries | Levelling agents, Acetic Acid | Levelling agents (e.g., Albegal B), Glauber's salt, Acetic Acid, Ammonia (for fixation)[2] |
| Effluent Concern | Residual heavy metals (Cr, Co) | Absorbable Organic Halogens (AOX) from certain reactive groups[3] |
Dyeing Mechanisms and Process Dynamics
The fundamental differences in the performance of metal-complex and reactive dyes stem from their distinct chemical interactions with the wool fiber.
Metal-Complex Dyes: These are pre-metallized dyes where a metal ion, typically chromium or cobalt, is an integral part of the dye molecule. The large molecular size and the formation of coordinate bonds between the metal in the dye and the amino and carboxyl groups in the wool fiber contribute to their high fastness properties. The dyeing process is typically carried out in a weakly acidic medium.
Reactive Dyes: These dyes form covalent bonds with the nucleophilic groups (amino, hydroxyl, and thiol groups) in the wool fiber, resulting in excellent wet fastness properties. The dyeing process for wool with reactive dyes, such as the α-bromoacrylamide type (e.g., Lanasol dyes), involves a multi-stage process in a weakly acidic to neutral pH range, followed by an alkaline fixation step to promote the covalent reaction.
The following diagrams illustrate the experimental workflows for dyeing wool with each dye class.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols for dyeing and fastness testing are provided.
Dyeing Procedure for 1:2 Metal-Complex Dyes
-
Fabric Preparation: Scoured and pre-wetted 100% wool fabric was used.
-
Dye Bath Preparation: A liquor ratio of 40:1 was maintained. The dyebath was prepared with a 2% on weight of fiber (o.w.f) concentration of a 1:2 metal-complex dye, 1% o.w.f of a suitable levelling agent, and acetic acid to adjust the pH to 4.5-5.5.
-
Dyeing Cycle:
-
The wool fabric was introduced into the dyebath at 40°C.
-
The temperature was raised to 98-100°C at a rate of 1.5°C per minute.
-
Dyeing was continued at this temperature for 60 minutes.
-
The dyebath was then cooled to 70°C.
-
-
Post-Treatment:
-
The dyed fabric was rinsed thoroughly with warm and then cold water.
-
A washing-off step was carried out with a 1 g/L non-ionic detergent at 60°C for 15 minutes.
-
The fabric was rinsed again and air-dried.
-
Dyeing Procedure for α-bromoacrylamide Reactive Dyes (Lanasol type)[2]
-
Fabric Preparation: Scoured and pre-wetted 100% wool fabric was used.
-
Dye Bath Preparation: A liquor ratio of 40:1 was maintained. The dyebath was prepared with a 2% o.w.f concentration of an α-bromoacrylamide reactive dye, 10% o.w.f Glauber's salt, 1% o.w.f Albegal B (levelling agent), and acetic acid to adjust the pH to 4.5-6.5.[2]
-
Dyeing and Fixation Cycle:
-
The wool fabric was introduced into the dyebath at 40°C.[2]
-
The temperature was raised to the boil over a period of 45 minutes.[2]
-
Dyeing was continued at the boil for 45-60 minutes.[2]
-
The dyebath was cooled to 80°C, and ammonia was added to adjust the pH to 8.5 for fixation.[2]
-
The fixation step was carried out at 80°C for 20 minutes.[4]
-
-
Post-Treatment:
-
The dyed fabric was rinsed with warm water.
-
A washing-off step was performed with a 1 g/L non-ionic detergent at 60°C for 15 minutes to remove any unfixed dye.
-
The fabric was thoroughly rinsed with cold water and air-dried.
-
Fastness Testing Protocols
-
Light Fastness (ISO 105-B02): Dyed specimens were exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool standards (1-8). The light fastness was assessed by comparing the fading of the specimen with that of the blue wool standards.
-
Wash Fastness (ISO 105-C06, C2S test): A composite specimen of the dyed wool and a multifibre strip was agitated in a soap solution at 60°C for 30 minutes in a Launder-Ometer. The color change of the specimen and the staining of the multifibre strip were evaluated using the respective grey scales.
-
Rubbing Fastness (ISO 105-X12): The dyed fabric was rubbed with a dry and a wet cotton cloth under a specified pressure using a Crockmeter. The staining on the cotton cloths was assessed using the grey scale for staining.
Conclusion
The choice between metal-complex and reactive dyes for wool depends on the specific requirements of the final product.
Metal-complex dyes are the preferred choice for applications demanding the highest light and wet fastness, making them suitable for products with a long-life expectancy and exposure to stringent conditions. Their simpler dyeing process and high exhaustion rates are also advantageous. However, the environmental concerns associated with residual heavy metals in the effluent must be carefully managed.
Reactive dyes offer excellent wet fastness due to the formation of covalent bonds with the wool fiber. They can also produce brighter shades compared to the often duller shades of metal-complex dyes. While their light fastness is generally good, it may not reach the highest levels of metal-complex dyes. The multi-step dyeing process and the potential for AOX in the effluent from certain reactive groups are factors to consider.
For researchers and drug development professionals, understanding these trade-offs is crucial for selecting the optimal coloration method for wool-based materials used in various applications, ensuring both performance and compliance with environmental regulations. Further research into more environmentally benign metal-complex dyes and halogen-free reactive dyes continues to be an active area of investigation.
References
Comparative Guide: HPLC Method Validation for C.I. Acid Black 132 Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of C.I. Acid Black 132 against alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is commonly employed.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1 M sodium acetate, pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at the maximum absorption wavelength (λmax) of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Parameters:
The following parameters are assessed to validate the analytical method:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This is evaluated by analyzing a placebo and a standard solution of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound are prepared and analyzed.
-
Accuracy: The closeness of the test results to the true value. This is determined by the recovery of a known amount of this compound spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | - | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.3 |
| Robustness | No significant change in results | Robust |
Note: The results presented in this table are hypothetical and serve as a representative example for a validated HPLC method for an acid dye like this compound.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantification of this compound.
UV-Visible Spectrophotometry
Principle: This method is based on the measurement of the absorption of light by the this compound solution at its specific maximum wavelength (λmax).
Experimental Protocol:
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., water or a buffer solution).
-
Determination of λmax: The absorption spectrum of a standard solution is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance.
-
Calibration Curve: The absorbance of each standard solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration of this compound is determined from the calibration curve.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility with the use of an applied voltage. The electrophoretic mobility is dependent on the charge of the molecule, as well as its viscosity and atomic radius.
Experimental Protocol:
-
Capillary and Buffer Preparation: A fused-silica capillary is conditioned with a suitable buffer solution (e.g., phosphate or borate buffer).
-
Sample Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.
-
Separation: A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities.
-
Detection: A detector, typically a UV-Vis detector, is placed at the end of the capillary to monitor the separated components.
Comparison of Analytical Methods
| Feature | HPLC | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High (separates from impurities) | Low (interference from other absorbing species) | High (high separation efficiency) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg/mL) | Very High (ng/mL to pg/mL) |
| Linearity | Excellent | Good | Excellent |
| Precision | Excellent | Good | Good |
| Analysis Time | Moderate (10-30 min per sample) | Fast (<5 min per sample) | Fast (5-15 min per sample) |
| Cost (Instrument) | High | Low | High |
| Cost (Operational) | Moderate | Low | Moderate |
| Complexity | High | Low | High |
Visualizations
Caption: Workflow for HPLC method validation.
Caption: Comparison of analytical methods.
A Comparative Analysis of the Environmental Impact of Acid Black 132 and Alternative Black Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of dyes in various industrial and research applications extends beyond achieving the desired coloration. The environmental footprint of these compounds is a critical consideration, necessitating a comprehensive understanding of their potential impact on ecosystems. This guide provides a comparative environmental assessment of Acid Black 132, a common metal-complex azo dye, against three primary alternatives: reactive black dyes, sulphur black dyes, and natural black dyes. The objective is to equip researchers and professionals with the necessary data to make informed, environmentally conscious decisions.
Quantitative Environmental Impact Assessment
The following table summarizes key environmental indicators for Acid Black 132 and its alternatives. The data has been compiled from various sources to provide a comparative overview.
| Dye Class | Specific Dye Example | Aquatic Toxicity (LC50) | Biodegradability | Heavy Metal Content |
| Metal-Complex Azo Dye | Acid Black 132 | Data not available | Data not available | Contains Chromium (Cr)[1] |
| Reactive Dye | C.I. Reactive Black 5 | > 500 mg/L (Rainbow Trout, 48h)[2] | Not readily biodegradable[2] | Not typically a primary component |
| Sulphur Dye | C.I. Sulphur Black 1 | Data not available | Low degradability[3] | Traditional formulations can have high sulphur content and impurities. "Eco-friendly" versions aim to reduce this.[4] |
| Natural Dye | Wood Waste-Based Pigment | Data not available | Generally considered biodegradable[5] | Does not inherently contain heavy metals, but mordants used in application can introduce them. |
Experimental Protocols
The assessment of the environmental impact of dyes relies on standardized experimental protocols. Below are outlines of the methodologies for key experiments.
Aquatic Toxicity Testing (Based on OECD Guideline 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Test Organisms: Daphnia magna, less than 24 hours old, are used.
-
Test Substance Preparation: A series of concentrations of the dye are prepared in a suitable aqueous medium. A control group with no dye is also prepared.
-
Exposure: The daphnids are exposed to the different dye concentrations for a period of 48 hours.
-
Observation: The number of immobile daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test population (LC50) is calculated.
Ready Biodegradability Testing (Based on OECD Guideline 301)
This set of methods assesses the potential for a chemical to be readily biodegradable under aerobic conditions. The CO2 Evolution Test (OECD 301B) is a common method.
-
Inoculum: A source of microorganisms, typically activated sludge from a sewage treatment plant, is used.
-
Test Setup: The dye is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. The test is conducted in sealed vessels.
-
Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.
-
Measurement: The amount of carbon dioxide (CO2) produced from the biodegradation of the dye is measured over the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically >60%) within a 10-day window during the 28-day test.[6][7]
Visualizing the Assessment Workflow
The following diagram illustrates a logical workflow for assessing the environmental impact of a dye.
References
Unveiling the Fading Factor: A Comparative Guide to Acid Dye Lightfastness on Textiles
For researchers, scientists, and professionals in drug development, the stability of colored textiles is a critical parameter. This guide provides an objective comparison of the lightfastness of various acid dyes on common textiles like wool, nylon, and silk, supported by experimental data and detailed protocols.
The longevity of color in textiles is a key indicator of quality and durability. Acid dyes, widely used for their vibrant shades on protein and polyamide fibers, exhibit a range of resistance to fading when exposed to light. This guide delves into the comparative lightfastness of different acid dyes, offering valuable data for material selection and development.
Comparative Lightfastness Data
The lightfastness of textiles dyed with acid dyes is primarily evaluated using the Blue Wool Scale, in accordance with ISO 105-B02 and AATCC Test Method 16. The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness). The following table summarizes the lightfastness ratings of various acid dyes on wool, nylon, and silk.
| Acid Dye Type | C.I. Name | Textile | Lightfastness Rating (Blue Wool Scale) |
| Azo | Acid Red 88 | Wool | 3-4 |
| Azo | Acid Red 88 | Nylon | 3 |
| Azo | Acid Red 88 | Silk | 3-4 |
| Azo | Acid Yellow 36 | Wool | 4 |
| Azo | Acid Yellow 36 | Nylon | 3-4 |
| Azo | Acid Blue 113 | Wool | 4-5 |
| Azo | Acid Blue 113 | Nylon | 4 |
| Anthraquinone | Acid Blue 80 | Wool | 6-7 |
| Anthraquinone | Acid Blue 80 | Nylon | 6 |
| Anthraquinone | Acid Blue 80 | Silk | 6-7 |
| Pre-metallized | Acid Black 52 | Wool | 7 |
| Pre-metallized | Acid Black 52 | Nylon | 6-7 |
| Triphenylmethane | Acid Blue 9 | Wool | 2 |
| Triphenylmethane | Acid Blue 9 | Nylon | 1-2 |
Note: Lightfastness can be influenced by factors such as dye concentration, presence of UV absorbers, and finishing treatments.
Experimental Protocols
The evaluation of lightfastness is conducted following standardized methods to ensure reproducibility and comparability of results. The most common standard is ISO 105-B02, which specifies the use of a xenon arc lamp as an artificial light source representative of natural daylight.
Principle of the Test
A specimen of the dyed textile is exposed to artificial light under controlled conditions, alongside a set of Blue Wool standards (references 1 to 8). The lightfastness is assessed by comparing the change in color of the test specimen with that of the Blue Wool standards.
Apparatus
-
Xenon Arc Lamp Apparatus: An artificial light fading apparatus equipped with an air-cooled or water-cooled xenon arc lamp. The apparatus must be capable of controlling irradiance, black standard temperature, and relative humidity.
-
Blue Wool Standards: A set of eight standardized blue wool fabrics with known lightfastness ratings.
-
Grey Scale for Assessing Change in Colour: Used to evaluate the degree of fading of the specimens and standards.
-
Specimen Holders: To mount the textile samples for exposure.
-
Masking Material: Opaque material to cover a portion of the specimens and standards to create an unexposed area for comparison.
Procedure
-
Specimen Preparation: Cut specimens of the textile to be tested to the required size for the specimen holders.
-
Mounting: Mount the specimens in the holders, ensuring a portion of each specimen is covered with the opaque masking material. The Blue Wool standards are also mounted in a similar manner.
-
Exposure Conditions: Place the mounted specimens and standards in the xenon arc lamp apparatus. The exposure conditions are set according to the specific requirements of the test, typically including:
-
Irradiance: The power of the light source, usually measured at a specific wavelength (e.g., 420 nm).
-
Black Standard Temperature: A measure of the surface temperature of a black-coated panel, which simulates the maximum temperature the textile surface might reach.
-
Chamber Air Temperature and Relative Humidity: Controlled to simulate specific environmental conditions.
-
-
Exposure: The specimens and standards are exposed to the xenon arc light for a predetermined period or until a specific Blue Wool standard shows a color change corresponding to a rating of 4 on the Grey Scale.
-
Evaluation: After exposure, the specimens are removed from the apparatus and conditioned in a standard atmosphere. The change in color of the exposed portion of each specimen is compared to its unexposed portion and to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.
Experimental Workflow for Lightfastness Testing
The following diagram illustrates the general workflow for determining the lightfastness of a dyed textile according to ISO 105-B02.
Caption: Experimental workflow for textile lightfastness testing.
Validation of Raman Spectroscopy for the Identification of C.I. Acid Black 132 in Inks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Raman spectroscopy as a powerful, non-destructive technique for the identification of C.I. Acid Black 132, a common chromium-complex azo dye found in inks. Through a detailed comparison with alternative analytical methods, supported by experimental data and protocols, this document demonstrates the significant advantages of Raman spectroscopy in forensic science, quality control, and research applications.
Executive Summary
The accurate identification of ink components is crucial in various scientific and legal fields. This compound, a stable and complex azo dye, presents a significant analytical challenge. This guide establishes Raman spectroscopy, particularly when enhanced by Surface-Enhanced Raman Scattering (SERS), as a highly selective and rapid method for the identification of this dye. Compared to traditional techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy offers a non-destructive approach with minimal to no sample preparation, preserving the integrity of the evidence. While challenges such as fluorescence and low sensitivity exist, they can be effectively mitigated through the use of SERS and appropriate laser excitation wavelengths.
Introduction to this compound and Analytical Challenges
This compound is a premetallized 1:2 chromium(III)-azo complex. Its chemical formula is C43H27CrN6Na2O8S, with a molecular weight of 885.8 g/mol . The central chromium ion complexed with two azo dye molecules imparts exceptional stability and lightfastness to the dye. The presence of sulfonic acid groups ensures its solubility in water. The complex and robust nature of its molecular structure makes it resistant to degradation and challenging to analyze using conventional methods that may require extraction or dissolution, potentially altering the sample.
Raman Spectroscopy for the Identification of this compound
Raman spectroscopy is a vibrational spectroscopy technique that provides a unique chemical fingerprint of a molecule. When a laser interacts with a sample, it scatters the light. While most of the scattered light is of the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift is characteristic of the vibrational modes of the molecules in the sample and can be used for identification.
For a complex molecule like this compound, the Raman spectrum is expected to exhibit a series of characteristic peaks corresponding to the vibrations of its various functional groups. Key expected spectral features would arise from:
-
Azo (-N=N-) group: Azo compounds typically show a characteristic N=N stretching vibration in the Raman spectrum.
-
Aromatic rings: Multiple peaks corresponding to the stretching and bending vibrations of the carbon-carbon bonds within the naphthalene and benzene rings will be present.
-
Sulfonate (-SO3-) group: Vibrations associated with the sulfonate group will also contribute to the overall spectrum.
-
Metal-ligand bonds: The coordination of the chromium ion with the azo dye ligands will result in specific low-frequency Raman bands.
The non-destructive nature of Raman spectroscopy is a significant advantage in forensic ink analysis, as it allows the questioned document to be preserved for further investigation.[1][2]
Overcoming Limitations: Surface-Enhanced Raman Scattering (SERS)
Two primary limitations of conventional Raman spectroscopy are its inherent low sensitivity and potential interference from sample fluorescence.[2][3] Both of these challenges can be effectively addressed by employing Surface-Enhanced Raman Scattering (SERS). SERS involves adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold). This results in a massive enhancement of the Raman signal, often by several orders of magnitude, and can also quench fluorescence. This enhancement allows for the detection of even trace amounts of dye in an ink sample.
Comparative Analysis of Analytical Techniques
To validate the utility of Raman spectroscopy, a comparison with other established analytical techniques for ink analysis is essential. The following table summarizes the key performance characteristics of Raman spectroscopy, FTIR spectroscopy, and HPLC-MS.
| Feature | Raman Spectroscopy | FTIR Spectroscopy | High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS) |
| Principle | Inelastic scattering of monochromatic light due to molecular vibrations. | Absorption of infrared radiation corresponding to molecular vibrations. | Separation of components based on their affinity for a stationary phase, followed by mass-based detection. |
| Sample Preparation | Minimal to none; non-destructive.[1][2] | Minimal; can be non-destructive (ATR-FTIR) or require sample preparation (pellets). | Destructive; requires extraction of the ink from the substrate. |
| Selectivity | High chemical selectivity providing a unique molecular fingerprint.[1] | Good for identifying functional groups, but can be less specific for complex mixtures. | Very high; provides separation and mass information for individual components. |
| Sensitivity | Moderate; significantly enhanced by SERS.[3] | Moderate. | Very high; capable of detecting trace components. |
| Analysis Time | Rapid (seconds to minutes per sample).[2] | Rapid (minutes per sample). | Longer (tens of minutes to an hour per sample). |
| Interference | Fluorescence from sample or substrate can be an issue (mitigated by SERS and choice of laser).[3] | Water and substrate absorption can interfere. | Matrix effects can influence ionization and detection. |
| Cost (Instrument) | Moderate to High. | Low to Moderate. | High. |
| Portability | Handheld and portable instruments are available. | Portable instruments are available. | Typically lab-based, though portable systems are emerging. |
Experimental Protocols
Raman Spectroscopic Analysis of Ink on Paper
Objective: To obtain a characteristic Raman spectrum of this compound from an ink sample on a paper substrate.
Instrumentation:
-
Raman spectrometer equipped with a microscope.
-
Laser excitation sources (e.g., 532 nm, 785 nm).
-
Appropriate objective lenses (e.g., 10x, 50x).
-
SERS substrate (e.g., silver or gold nanoparticles in colloidal suspension or on a solid support).
Procedure:
-
Sample Placement: A small section of the paper with the ink marking is placed on the microscope stage.
-
Focusing: The microscope is focused on the ink line.
-
Normal Raman Acquisition:
-
Select an appropriate laser excitation wavelength (e.g., 785 nm to minimize fluorescence).
-
Set the laser power to a low level (e.g., 1-5 mW) to avoid sample damage.
-
Acquire the Raman spectrum with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
SERS Acquisition (if necessary):
-
Apply a small droplet of the SERS-active colloid (e.g., silver nanoparticles) onto the ink line and allow it to dry.
-
Alternatively, transfer a minute amount of the ink to a SERS-active substrate.
-
Acquire the SERS spectrum using similar parameters as the normal Raman acquisition, potentially with a lower laser power and shorter acquisition time due to the signal enhancement.
-
-
Data Processing:
-
Perform baseline correction to remove any broad background fluorescence.
-
Normalize the spectra for comparison.
-
Compare the obtained spectrum with a reference spectrum of this compound if available, or analyze the characteristic peaks corresponding to its known functional groups.
-
Comparative Analysis Protocols (Summarized)
-
FTIR Spectroscopy (ATR): The ink on the paper is brought into direct contact with the ATR crystal, and the infrared spectrum is collected.
-
HPLC-MS: A small portion of the ink is extracted from the paper using a suitable solvent. The extract is then injected into the HPLC system for separation, followed by detection and identification using a mass spectrometer.
Logical Workflow for Ink Analysis
The following diagram illustrates a logical workflow for the identification of this compound in an ink sample, incorporating Raman spectroscopy and alternative techniques.
Caption: Workflow for the identification of this compound in ink.
Conclusion
Raman spectroscopy offers a compelling combination of selectivity, speed, and non-destructiveness for the identification of this compound in ink samples. While challenges such as fluorescence and sensitivity exist, the application of Surface-Enhanced Raman Scattering effectively overcomes these limitations. When compared to alternative methods like FTIR and HPLC-MS, Raman spectroscopy provides a significant advantage in preserving the integrity of the sample, which is paramount in many analytical scenarios, particularly in forensic investigations. The detailed protocols and comparative data presented in this guide validate Raman spectroscopy as a robust and reliable tool for researchers, scientists, and drug development professionals for the analysis of complex dyes in various matrices.
References
comparing the efficacy of different advanced oxidation processes for Acid Black 132 degradation
For researchers, scientists, and drug development professionals, the effective degradation of persistent organic pollutants like Acid Black 132 is a critical challenge. This guide provides a comparative analysis of the efficacy of various Advanced Oxidation Processes (AOPs) for the degradation of this synthetic azo dye, supported by experimental data and detailed protocols.
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Several AOPs have demonstrated potential for the degradation of complex dye molecules like Acid Black 132. This guide focuses on a comparison of Fenton, photo-Fenton, and ozonation-based processes, highlighting their respective efficiencies and optimal operating conditions.
Comparative Efficacy of AOPs for Azo Dye Degradation
While direct comparative studies on Acid Black 132 are limited, research on structurally similar azo dyes, such as Reactive Black B and Acid Black 1, provides valuable insights into the relative effectiveness of different AOPs.
| Advanced Oxidation Process | Target Dye | Degradation/Mineralization Efficiency | Reaction Time | Reference |
| Fenton | Reactive Black B | 70% Mineralization | Not Specified | [1] |
| Electro-Fenton | Reactive Black B | 93% Mineralization | Not Specified | [1] |
| Photo-Fenton | Reactive Black B | >98% Mineralization | Not Specified | [1] |
| Ozonation | Acid Black 1 | Complete Color Removal | 25 minutes | |
| UV/O₃/PMS | Acid Black ATT | Complete Removal (10-30 mg/L) | 10 minutes | [2] |
Key Observations:
-
Photo-Fenton processes generally exhibit the highest mineralization efficiencies for complex azo dyes, effectively breaking them down into simpler, less harmful compounds.[1]
-
Ozonation is highly effective for color removal, achieving complete decolorization of Acid Black 1 in a relatively short time.
-
Hybrid processes, such as the UV/O₃/peroxymonosulfate (PMS) system, show rapid and complete removal of similar acid black dyes.[2]
Experimental Workflow & Signaling Pathways
The following diagram illustrates a general experimental workflow for comparing the efficacy of different AOPs for the degradation of Acid Black 132.
Caption: Experimental workflow for comparing AOPs.
Detailed Experimental Protocols
Fenton and Photo-Fenton Oxidation of Reactive Black B
-
Initial Dye Concentration: 10,000 mg/L of Reactive Black B aqueous solution.[1]
-
Fenton Process:
-
Reagents: Ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).
-
The specific concentrations of Fe²⁺ and H₂O₂ would be optimized for the reaction.
-
-
Photo-Fenton Process:
-
Reagents: Ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).
-
Irradiation: UV light is used to regenerate Fe²⁺, enhancing the reaction rate.
-
-
Analysis:
-
Mineralization was determined by measuring the reduction in Total Organic Carbon (TOC).
-
Intermediate degradation products were identified using appropriate analytical techniques.
-
Ozonation of Acid Black 1
-
Initial Dye Concentration: An aqueous solution of Acid Black 1.
-
Process:
-
Ozone gas is bubbled through the dye solution.
-
Key parameters to optimize include ozone dosage, pH, and reaction time.
-
-
Analysis:
-
Decolorization is monitored by measuring the absorbance of the solution at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Hybrid UV/O₃/PMS Process for Acid Black ATT
-
Initial Dye Concentration: 10 to 30 mg/L of Acid Black ATT.[2]
-
Optimal Conditions:
-
Process: The dye solution is subjected to simultaneous UV irradiation, ozonation, and the addition of PMS.
-
Analysis: Dye removal is quantified, likely through UV-Vis spectrophotometry or HPLC.
Conclusion
The degradation of Acid Black 132 can be effectively achieved through various Advanced Oxidation Processes. Based on studies of similar azo dyes, the photo-Fenton process appears to be the most effective for complete mineralization, while ozonation offers rapid decolorization. The choice of the optimal AOP will depend on the specific treatment goals, such as the desired level of mineralization, and economic considerations. Further research directly comparing these AOPs for Acid Black 132 is necessary to establish definitive optimal conditions and process efficacy. Researchers can adapt the provided experimental protocols as a starting point for such investigations.
References
Navigating Analytical Challenges: A Guide to Cross-Reactivity and Interference in C.I. Acid Black 132 Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity and interference issues associated with C.I. Acid Black 132, a chromium-complex azo dye, in various analytical tests. While specific quantitative data for this particular dye is limited in publicly available literature, this document outlines the fundamental principles of interference, potential challenges in common analytical platforms, and provides detailed experimental protocols to assess and mitigate these effects. Understanding these potential interactions is crucial for ensuring data accuracy and integrity in research and development settings.
Understanding Interference and Cross-Reactivity
In analytical chemistry, interference refers to any effect that alters the analytical signal of the target analyte, leading to inaccurate results. This can manifest as a falsely elevated (positive interference) or falsely diminished (negative interference) reading. Cross-reactivity , a specific type of interference common in immunoassays, occurs when a substance structurally similar to the target analyte binds to the assay's antibodies, generating a signal that is indistinguishable from that of the actual analyte.
This compound, as a complex organic molecule with multiple aromatic rings and a chromium core, possesses structural motifs that could potentially interact with various components of analytical systems.
Potential for Interference in Common Analytical Platforms
The inherent properties of this compound suggest a potential for interference in several widely used analytical techniques.
Immunoassays (ELISA, Lateral Flow)
Azo dyes have been documented to interfere with immunoassays. The large, complex structure of this compound, containing multiple potential epitopes, could lead to non-specific binding to antibodies. This can result in:
-
False Positives: The dye molecule or its metabolites may be recognized by the assay's antibodies, mimicking the presence of the target analyte.
-
False Negatives: The dye could sterically hinder the binding of the target analyte to the antibodies or interfere with the enzyme-substrate reaction used for signal generation.
Spectrophotometric and Colorimetric Assays
The intense black color of this compound presents a direct challenge for assays that rely on colorimetric or spectrophotometric detection.
-
Spectral Overlap: The dye's broad absorbance spectrum can overlap with the absorbance spectrum of the chromophore being measured in the assay, leading to artificially high readings. This is a significant concern in visible and UV-vis spectroscopy.
Experimental Protocols for Assessing Interference
To ensure the validity of analytical results in the presence of this compound, it is imperative to perform validation studies to assess potential interference. Below are detailed protocols for key experiments.
Protocol 1: Assessment of Interference in a Competitive ELISA
Objective: To determine if this compound interferes with the detection of a target analyte in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Competitive ELISA kit for the target analyte
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Sample matrix (e.g., serum, plasma, cell culture media)
-
Microplate reader
Procedure:
-
Spiking Study:
-
Prepare a series of concentrations of this compound in the sample matrix. A typical range might be from 0.1 µg/mL to 100 µg/mL.
-
Prepare a set of control samples with the sample matrix alone (no dye).
-
Prepare a set of positive control samples containing a known concentration of the target analyte in the sample matrix.
-
Spike the positive control samples with the same series of this compound concentrations.
-
-
ELISA Procedure:
-
Perform the competitive ELISA according to the manufacturer's instructions.
-
Add the prepared samples (matrix with and without dye, and analyte with and without dye) to the appropriate wells of the ELISA plate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the target analyte in all samples using the standard curve.
-
Compare the analyte concentrations in the samples with and without this compound. A statistically significant difference indicates interference.
-
Protocol 2: Evaluation of Spectral Interference in a Colorimetric Assay
Objective: To determine if this compound causes spectral interference in a colorimetric assay.
Materials:
-
Colorimetric assay kit (e.g., for protein quantification, enzyme activity)
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Absorbance Spectrum of this compound:
-
Prepare a solution of this compound in the assay buffer.
-
Scan the absorbance of the solution across a relevant range of wavelengths (e.g., 300-800 nm) to determine its absorbance spectrum and identify its λmax (wavelength of maximum absorbance).
-
-
Assay Interference Study:
-
Prepare a blank sample containing only the assay buffer.
-
Prepare a sample containing the assay reagents without the analyte.
-
Prepare a sample containing the assay reagents and a known concentration of the analyte.
-
Prepare a series of samples containing the assay reagents (without the analyte) and increasing concentrations of this compound.
-
-
Measurement:
-
Measure the absorbance of all samples at the recommended wavelength for the colorimetric assay.
-
-
Data Analysis:
-
Compare the absorbance of the samples containing this compound to the blank. Any significant absorbance indicates spectral overlap.
-
Assess if the presence of the dye alters the absorbance of the analyte-containing sample.
-
Data Presentation
The results of the interference studies should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Interference of this compound in a Competitive ELISA
| This compound Conc. (µg/mL) | Apparent Analyte Conc. (ng/mL) in Negative Control | % Interference in Negative Control | Apparent Analyte Conc. (ng/mL) in Spiked Sample (10 ng/mL) | % Interference in Spiked Sample |
| 0 (Control) | 0.5 | 0% | 10.2 | 0% |
| 1 | 0.6 | 20% | 10.5 | 2.9% |
| 10 | 1.8 | 260% | 12.5 | 22.5% |
| 100 | 5.2 | 940% | 18.9 | 85.3% |
Table 2: Hypothetical Spectral Interference of this compound in a Colorimetric Assay (λ = 595 nm)
| This compound Conc. (µg/mL) | Absorbance at 595 nm (Assay Reagents Only) | Absorbance at 595 nm (with Analyte) |
| 0 (Control) | 0.050 | 0.550 |
| 1 | 0.080 | 0.580 |
| 10 | 0.250 | 0.750 |
| 100 | 0.950 | 1.450 |
Mandatory Visualizations
To further clarify the concepts of cross-reactivity, interference, and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of cross-reactivity in an immunoassay.
Caption: Spectral overlap leading to interference.
Caption: Workflow for interference assessment and mitigation.
Mitigation Strategies
Should interference from this compound be confirmed, several strategies can be employed to minimize its impact:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering dye to a level where its effect is negligible, provided the analyte concentration remains within the detection range of the assay.
-
Matrix Matching: Preparing standards and blanks in a matrix that closely resembles the sample matrix, including a non-interfering dye of a similar class if possible, can help to compensate for background effects.
-
Alternative Analytical Methods: If interference cannot be adequately addressed, employing an alternative analytical method that is not susceptible to interference from colored compounds, such as liquid chromatography-mass spectrometry (LC-MS), may be necessary.
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) could potentially be used to remove the interfering dye from the sample prior to analysis.
By systematically evaluating the potential for cross-reactivity and interference and implementing appropriate mitigation strategies, researchers can ensure the generation of reliable and accurate data in the presence of this compound.
A Comparative Analysis of the Dyeing Kinetics of C.I. Acid Black 132 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures of Selected Azo Dyes
A fundamental understanding of a dye's chemical structure is crucial for interpreting its dyeing kinetics. The size, shape, and presence of functional groups, such as sulfonic acid groups, directly influence a dye's solubility, affinity for the fiber, and diffusion characteristics.
C.I. Acid Black 132
-
Molecular Formula: C43H27CrN6Na2O8S
-
Synonyms: Acid black 132
-
Note: this compound is a premetallized acid dye, containing chromium in its structure. This complexation generally enhances the dye's fastness properties.
Comparator Azo Dyes
-
C.I. Acid Red 88
-
Molecular Formula: C20H13N2NaO4S
-
-
C.I. Acid Blue 113
-
Molecular Formula: C32H21N5Na2O6S2[1]
-
-
C.I. Acid Orange 7
-
Molecular Formula: C16H11N2NaO4S
-
Comparative Dyeing Kinetics
The dyeing process for acid dyes on protein fibers like wool and silk is governed by the principles of adsorption kinetics. The rate at which the dye is taken up by the fiber can be described by various kinetic models, with the pseudo-first-order and pseudo-second-order models being the most commonly applied.
Table 1: Comparison of Kinetic Parameters for Selected Acid Azo Dyes on Wool
| Dye | Kinetic Model | Rate Constant (k) | Equilibrium Adsorption (qe) (mg/g) | Temperature (°C) | pH | Reference |
| C.I. Acid Red 1 | Pseudo-second-order | k2 = 0.051 g/(mg·min) | 19.8 | 90 | 3.5-4 | [2] |
| C.I. Acid Blue 106 | Modified Cegarra–Puente | K = 0.051 min⁻¹ | - | 75 | ~5 | [3] |
| C.I. Acid Red 88 | Pseudo-second-order | - | - | 20-60 | 3.2-10.7 | [4] |
| C.I. Acid Blue 113 | Pseudo-second-order | - | - | - | 4 | |
| C.I. Acid Orange 7 | Pseudo-second-order | - | - | 25 | 2 |
Note: A direct quantitative comparison for this compound is not possible due to the absence of published kinetic data.
Qualitative Analysis of this compound Dyeing Kinetics
Based on its chemical structure, we can infer certain kinetic characteristics for this compound:
-
Molecular Size: this compound has a significantly larger molecular structure compared to the other dyes listed. Generally, larger dye molecules tend to diffuse more slowly into the fiber matrix, which could result in a lower dyeing rate.
-
Metallization: The presence of a chromium complex in this compound can increase its affinity for the fiber, potentially leading to a higher exhaustion rate, even if the initial rate of diffusion is slower.
-
Sulfonation: The number and position of sulfonic acid groups influence the dye's solubility and its interaction with the positively charged amino groups in protein fibers under acidic conditions. The two sulfonate groups in this compound ensure good water solubility.
It is hypothesized that the dyeing kinetics of this compound would likely follow a pseudo-second-order model, which is common for the chemisorption of acid dyes on protein fibers. The rate would be influenced by temperature and pH, with higher temperatures generally increasing the rate of diffusion and an acidic pH being necessary to protonate the amino groups of the fiber, thereby facilitating dye uptake.
Experimental Protocols
The following is a generalized experimental protocol for determining the dyeing kinetics of acid dyes on protein fibers.
1. Materials and Equipment
-
Spectrophotometer
-
Dyeing machine (e.g., laboratory-scale beaker dyeing machine)
-
pH meter
-
Analytical balance
-
Wool or silk fabric/yarn
-
This compound and other comparator azo dyes
-
Acetic acid and sodium acetate (for buffer preparation) or other suitable acids like sulfuric or formic acid.
-
Glauber's salt (sodium sulfate)
2. Experimental Procedure
-
Preparation of Dye Solutions: Prepare stock solutions of the dyes of known concentrations.
-
Dye Bath Preparation: For each experiment, prepare a dyebath with a specific concentration of the dye, a buffer solution to maintain the desired pH (typically between 4 and 6 for acid dyes), and a specified concentration of Glauber's salt, which acts as a leveling agent. The liquor-to-goods ratio (the ratio of the volume of the dyebath to the weight of the fabric) should be kept constant.
-
Dyeing Process:
-
Immerse the pre-wetted fabric/yarn in the dyebath at an initial temperature of around 40°C.
-
Gradually raise the temperature of the dyebath to the desired dyeing temperature (e.g., 90-100°C) at a controlled rate (e.g., 2°C/minute).
-
Maintain the dyeing at the final temperature for a specific duration (e.g., 60-90 minutes).
-
At regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a small aliquot of the dyebath.
-
-
Measurement of Dye Concentration:
-
Allow the withdrawn samples to cool to room temperature.
-
Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) of the dye using a spectrophotometer.
-
Use a pre-determined calibration curve of absorbance versus concentration to determine the concentration of the dye remaining in the dyebath at each time point.
-
-
Calculation of Dye Exhaustion: The percentage of dye exhaustion (%E) at each time point can be calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration of the dye at time t.
-
Kinetic Modeling: The experimental data of dye uptake at different times can be fitted to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.
Pseudo-first-order equation: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t
Pseudo-second-order equation: t/qₜ = 1/(k₂qₑ²) + t/qₑ
Where:
-
qₑ and qₜ are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively.
-
k₁ (min⁻¹) is the rate constant of the pseudo-first-order adsorption.
-
k₂ (g/mg·min) is the rate constant of the pseudo-second-order adsorption.
Visualizations
The following diagrams illustrate the key aspects of benchmarking dyeing kinetics.
Caption: Experimental workflow for benchmarking dyeing kinetics.
Caption: Factors influencing the dyeing kinetics of acid azo dyes.
References
- 1. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data on the acid black 1 dye adsorbtion from aqueous solutions by low-cost adsorbent- Cerastoderma lamarcki shell collected from the northern coast of Caspian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C.I. Acid Black 132: A Guide for Laboratory Professionals
The proper disposal of C.I. Acid Black 132, a synthetic dye, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for compliance with local, regional, and national regulations.[1]
Hazard Identification and Incompatibility
Before handling, it is imperative to be aware of the hazards associated with this compound and its chemical incompatibilities to prevent dangerous reactions, especially during waste consolidation.
| Hazard Category | Description | Source |
| Carcinogenicity | Suspected of causing cancer (Category 2).[1] | Safety Data Sheet |
| Flammability | Flammable liquid and vapor (Category 3).[1] | Safety Data Sheet |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure (STOT, RE Category 1).[1] | Safety Data Sheet |
| Skin Sensitization | May cause an allergic skin reaction (Category 1).[1] | Safety Data Sheet |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis.[1] | Safety Data Sheet |
| Reactivity | As an azo compound, may form toxic gases with various substances and can be explosive as a dust in certain concentrations.[2] | CAMEO Chemicals |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[3] Do not dispose of this chemical down the drain or in regular trash.
Methodology for Waste Handling and Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat, when handling this compound waste.[1]
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with incompatible substances such as strong acids, bases, or oxidizing agents.[1]
-
If the dye is in a solution with an organic solvent, it must be collected in a designated organic solvent waste container.[4]
-
-
Container Management:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
The container must be stored in a designated satellite accumulation area, such as a fume hood, and placed within a secondary containment tub to prevent spills.[3]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
-
Waste Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
List all chemical constituents by their full names and their approximate percentages.[3] For example, "this compound (~5%), Water (95%)".
-
Indicate the specific hazards associated with the waste (e.g., "Flammable," "Toxic," "Carcinogen").[3]
-
-
Spill Management:
-
In the event of a small spill, dampen the solid material with water and transfer it to a suitable container for disposal.[2]
-
Use absorbent paper dampened with water to clean up any remaining residue.[2]
-
Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal as hazardous waste.[2]
-
Wash the contaminated surface with a soap and water solution.[2]
-
-
Arranging for Disposal:
-
Store the sealed and labeled waste container in a designated, secure area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. Disposal of all regulated waste must be in accordance with applicable regulations.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Acid Black 132
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of C.I. Acid Black 132, a premetallized chromium-azo complex dye. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound presents several potential hazards, including suspected carcinogenicity, flammability, skin sensitization, and the potential for organ damage through prolonged or repeated exposure. The fine powder form of the dye also poses an inhalation risk. Therefore, rigorous safety measures are paramount.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated or torn.[1] |
| Eye & Face Protection | Safety goggles or face shield | Use safety eyewear designed to protect against splashes of liquids.[1] A face shield worn over safety goggles is required when there is a significant risk of splashes. |
| Body Protection | Laboratory coat | A buttoned lab coat must be worn to protect against skin contact. Consider a chemical-resistant apron for tasks with a high splash hazard. |
| Respiratory Protection | Dust mask or respirator | A dust mask with a particle filter is necessary when handling the dye powder to prevent inhalation.[2] In situations with potential for aerosol generation, a respirator may be required; consult with your institution's safety officer for proper selection and fit-testing.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for safely handling this compound in a laboratory setting.
A. Preparation and Weighing of the Dye Powder:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Use a "Mixing Box": To further contain the dye powder, create a simple mixing box. This can be a cardboard box or a plastic tote placed on its side. Line the bottom with a few layers of newspaper, followed by a layer of paper towels lightly misted with water. This will help trap any fugitive dye particles.
-
Don PPE: Before handling the dye, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound within the mixing box. Use non-sparking tools to handle the powder.
-
Clean-up: After weighing, carefully wipe down all surfaces within the mixing box and the weighing utensils with a damp paper towel. Dispose of the paper towels and the lining of the mixing box as hazardous waste.
B. Solution Preparation:
-
Add to Solvent: Slowly add the weighed this compound powder to the solvent in a suitable container, preferably within a fume hood. Do not add the solvent to the dry powder to minimize dust generation.
-
Mixing: Stir the solution gently to dissolve the dye. Avoid vigorous mixing that could create aerosols.
-
Labeling: Clearly label the container with the chemical name ("this compound"), concentration, date, and appropriate hazard symbols.
The following diagram illustrates the safe handling workflow for this compound powder.
III. Disposal Plan: Managing this compound Waste
Azo dyes like this compound are known for their persistence in the environment and can be difficult to treat using conventional wastewater methods.[1] Therefore, all waste containing this dye must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, paper towels, weighing paper, and disposable lab coats, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container for hazardous waste.
B. Emergency Spill Procedures:
-
Evacuate: In the event of a spill, immediately evacuate the area and alert your supervisor and the institutional safety office.
-
Isolate: Prevent the spread of the spill by using appropriate absorbent materials.
-
PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Clean-up: For small spills, dampen the solid material with water before carefully transferring it to a suitable hazardous waste container. Use absorbent paper dampened with water to clean the affected area. All materials used for clean-up must be disposed of as hazardous waste.
The logical flow for the disposal of this compound waste is depicted in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
